N-(3-Fluorophenethyl)dodecanamide
Description
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Properties
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32FNO/c1-2-3-4-5-6-7-8-9-10-14-20(23)22-16-15-18-12-11-13-19(21)17-18/h11-13,17H,2-10,14-16H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWLFIDZHVSOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661977 | |
| Record name | N-[2-(3-Fluorophenyl)ethyl]dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914381-27-4 | |
| Record name | N-[2-(3-Fluorophenyl)ethyl]dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Potential Role of N-(3-Fluorophenethyl)dodecanamide in Lipidomics
Abstract
This technical guide provides a comprehensive exploration of the potential role of the novel lipid molecule, N-(3-Fluorophenethyl)dodecanamide, within the field of lipidomics. While direct experimental data on this specific compound is not yet available in peer-reviewed literature, this document constructs a robust theoretical framework based on the well-established biology of its constituent chemical moieties and the broader family of N-acyl amides. We will delve into its hypothetical biosynthesis, potential signaling pathways, and plausible physiological functions. Furthermore, this guide outlines a detailed, field-proven lipidomics workflow for researchers and drug development professionals aiming to investigate N-(3-Fluorophenethyl)dodecanamide, from chemical synthesis and sample preparation to advanced mass spectrometry-based analysis. This document serves as a foundational resource to stimulate and guide future research into this promising, yet uncharted, area of lipid signaling.
Introduction: The Expanding Universe of Bioactive N-Acyl Amides
The field of lipidomics has unveiled a vast and intricate network of bioactive lipids that function as signaling molecules, far beyond their classical roles in energy storage and membrane structure.[1] Among these, the N-acyl amides represent a diverse and functionally significant class of endogenous fatty acid derivatives.[2][3] This family is characterized by a fatty acyl group linked to a primary amine via an amide bond, giving rise to a wide array of molecules with pleiotropic physiological effects.[2][3] Prominent members, such as the N-acylethanolamines (NAEs), which include the endocannabinoid anandamide, have been extensively studied for their roles in pain, inflammation, and neuromodulation.[4][5]
N-(3-Fluorophenethyl)dodecanamide (CAS 914381-27-4) is a structurally intriguing member of this family, composed of a C12 saturated fatty acid (dodecanoic acid) and a fluorinated phenethylamine moiety.[6] While this molecule is commercially available for research purposes, its biological significance remains uncharacterized. This guide will, therefore, provide a prospective analysis of its potential role in lipidomics, drawing parallels from well-documented N-acyl amides and considering the unique structural contributions of its components.
Hypothetical Biosynthesis and Metabolism
The biosynthesis of N-acyl amides can occur through several enzymatic pathways. Based on the known mechanisms for similar molecules, we can propose a plausible route for the endogenous formation of N-(3-Fluorophenethyl)dodecanamide.
Proposed Biosynthetic Pathway
The most probable pathway involves the direct condensation of an activated dodecanoic acid (dodecanoyl-CoA) with 3-fluorophenethylamine. This reaction would be catalyzed by an N-acyltransferase enzyme. While the specific enzyme responsible for this theoretical reaction is unknown, various N-acyltransferases have been shown to exhibit broad substrate specificity.
Caption: Hypothetical enzymatic synthesis of N-(3-Fluorophenethyl)dodecanamide.
Predicted Catabolism
The primary route for the degradation of many N-acyl amides is hydrolysis by the enzyme Fatty Acid Amide Hydrolase (FAAH) or, within the lysosome, by N-acylethanolamine-hydrolyzing acid amidase (NAAA).[7][8][9] It is highly probable that N-(3-Fluorophenethyl)dodecanamide would be a substrate for one or both of these enzymes, yielding dodecanoic acid and 3-fluorophenethylamine. The rate of hydrolysis would be a critical determinant of the molecule's biological half-life and signaling activity. The fluorine substitution on the phenethylamine ring could potentially alter its affinity for and the kinetics of its degradation by these enzymes.[10]
Potential Biological Roles and Mechanisms of Action
By dissecting the molecule into its constituent parts—dodecanamide and a fluorophenethyl group—we can hypothesize its potential biological activities.
Interaction with Cannabinoid and Vanilloid Systems
Many N-acyl amides interact with the endocannabinoid system. While N-palmitoylethanolamide (PEA) and N-oleoylethanolamide (OEA) do not bind directly to cannabinoid receptors with high affinity, they can potentiate the effects of endocannabinoids like anandamide through an "entourage effect," often by competing for degradation by FAAH.[11] It is plausible that N-(3-Fluorophenethyl)dodecanamide could act similarly. Furthermore, some N-acyl amides are known to be agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation.[4][12] The potential for this novel lipid to modulate these pathways warrants investigation.
Neuromodulatory and Psychoactive Potential
The inclusion of a fluorophenethylamine moiety is particularly noteworthy. Phenethylamines are a class of compounds with well-known psychoactive and neuromodulatory properties. The introduction of a fluorine atom can significantly alter a molecule's pharmacological profile, including its binding affinity for receptors and transporters in the central nervous system, as well as its metabolic stability.[10] Given that fluorinated phenethylamines are explored in the development of drugs for neurological disorders, N-(3-Fluorophenethyl)dodecanamide could potentially cross the blood-brain barrier and exert effects on neuronal signaling.[13]
Metabolic Regulation
Long-chain N-acyl amides are increasingly recognized for their roles in metabolic regulation. For instance, N-oleoylethanolamine is known to regulate feeding and body weight. The dodecanamide portion of the molecule suggests a potential role in modulating lipid metabolism and energy homeostasis.[5]
A Practical Guide to Investigating N-(3-Fluorophenethyl)dodecanamide in a Lipidomics Workflow
For researchers poised to explore the biological relevance of this novel lipid, a robust and validated experimental workflow is paramount. The following sections detail a comprehensive approach, grounded in established lipidomics principles.
Step 1: Synthesis and Characterization
As this is not a known endogenous molecule, initial studies will require a chemically synthesized and purified standard. A standard amide coupling reaction, for example, using dodecanoyl chloride and 3-fluorophenethylamine, would be a viable synthetic route.[14][15] Rigorous characterization of the synthesized standard by Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry is a critical first step to confirm its identity and purity.
Step 2: In Vitro and In Vivo Sample Preparation
The extraction of N-acyl amides from biological matrices requires methods that efficiently recover these relatively non-polar molecules while minimizing degradation.
Protocol for Lipid Extraction from Tissues or Cells:
-
Homogenization: Homogenize frozen tissue or cell pellets in a solvent mixture such as 2:1:1 chloroform:methanol:phosphate-buffered saline, containing an appropriate internal standard (e.g., a deuterated analog of the target molecule).
-
Phase Separation: Centrifuge the homogenate to separate the organic and aqueous phases. The lipids will be in the lower organic phase.
-
Extraction: Collect the organic phase and re-extract the aqueous phase with chloroform.
-
Drying and Reconstitution: Pool the organic phases, dry under a stream of nitrogen, and reconstitute the lipid extract in a solvent suitable for LC-MS analysis (e.g., 90:10 methanol:chloroform).
Step 3: Targeted Lipidomics Analysis by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid molecules.[16][17]
Caption: A comprehensive workflow for the analysis of N-(3-Fluorophenethyl)dodecanamide.
LC-MS/MS Parameters:
-
Chromatography: A reverse-phase column (e.g., C18) is suitable for separating N-acyl amides. A gradient elution with mobile phases containing water, acetonitrile, and a modifier like formic acid or ammonium acetate is typically employed.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is generally optimal for N-acyl amides.[16]
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole or QTRAP mass spectrometer provides the highest sensitivity and specificity. The MRM transition would be from the protonated parent ion [M+H]+ to a specific fragment ion. For N-(3-Fluorophenethyl)dodecanamide (C20H32FNO, MW: 321.47), the precursor ion would be m/z 322.25. The product ion would likely result from the cleavage of the amide bond, yielding a fragment corresponding to the fluorophenethyl moiety.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Amide nitrogen is readily protonated.[16] |
| Precursor Ion (Q1) | m/z 322.25 | [M+H]+ of N-(3-Fluorophenethyl)dodecanamide. |
| Product Ion (Q3) | To be determined empirically | Likely a fragment of the fluorophenethyl group. |
| Collision Energy | To be optimized empirically | Energy required to induce characteristic fragmentation. |
| Internal Standard | Deuterated analog | Accounts for extraction loss and matrix effects.[16] |
Step 4: Data Analysis and Biological Interpretation
Quantification is achieved by comparing the peak area of the endogenous compound to that of the internal standard and referencing a standard curve generated from the synthesized compound. The resulting quantitative data can then be used to assess changes in the levels of N-(3-Fluorophenethyl)dodecanamide in response to various physiological or pathological stimuli, providing insights into its potential biological function.
Conclusion and Future Directions
N-(3-Fluorophenethyl)dodecanamide stands at the frontier of lipidomics research—a molecule of high potential, yet to be explored. This guide provides a theoretical, yet scientifically grounded, framework for its investigation. By leveraging our extensive knowledge of the N-acyl amide family and employing state-of-the-art lipidomics technologies, the scientific community is well-equipped to uncover the role of this novel lipid. Future research should focus on confirming its endogenous presence, elucidating its precise biosynthetic and metabolic pathways, and identifying its molecular targets. Such studies will not only expand our fundamental understanding of lipid signaling but may also open new avenues for therapeutic intervention in neurological and metabolic diseases.
References
-
Dumlao, D. S., Buczynski, M. W., Norris, P. C., Harkewicz, R., & Dennis, E. A. (2011). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 724–736. [Link]
-
Wikipedia contributors. (2023, December 2). N-Acylamides. In Wikipedia, The Free Encyclopedia. [Link]
-
Saghatelian, A., & Cravatt, B. F. (2005). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Drug Discovery Today, 10(22), 1573-1578. [Link]
-
Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566-589. [Link]
-
Kilaru, A., Isaac, G., Tamura, P., & Chapman, K. D. (2012). Lipidomic analysis of N-acylphosphatidylethanolamine molecular species in Arabidopsis suggests feedback regulation by N-acylethanolamines. Planta, 236(4), 1209–1222. [Link]
-
Shcherbakova, A. M., & Shcherbakov, D. N. (2022). Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile. Molecules, 27(13), 4104. [Link]
-
N-acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling. (2022). ACS Chemical Biology. [Link]
-
Mustufa, M., et al. (2018). Fatty acids and their amide derivatives from endophytes: new therapeutic possibilities from a hidden source. FEMS Microbiology Letters, 365(11). [Link]
-
Di Marzo, V., & Piscitelli, F. (2019). N-acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 803. [Link]
-
Piscitelli, F., et al. (2019). Targeted Lipidomics Investigation of N-acylethanolamines in a Transgenic Mouse Model of AD: A Longitudinal Study. Molecular Neurobiology, 56(1), 358-368. [Link]
-
Dumlao, D. S., et al. (2011). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. eScholarship, University of California. [Link]
-
Lipotype GmbH. Fatty Amides. Lipid Analysis. [Link]
-
Fowler, C. J. (2004). Fatty Acid Amide Signaling Molecules. Current Molecular Medicine, 4(8), 843-852. [Link]
-
Keereetaweep, J., & Chapman, K. D. (2015). Lipidomic analysis of endocannabinoid signaling: Targeted metabolite identification and quantification. OSTI.GOV. [Link]
-
National Center for Biotechnology Information. (2024). Lauryldiethanolamine. PubChem Compound Summary for CID 352309. [Link]
-
Parke-Davis Pharmaceutical Research Division. (1991). Metabolism of the acyl-CoA:cholesterol acyltransferase inhibitor 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide in rat and monkey. Omega-/beta-oxidation pathway. Drug Metabolism and Disposition, 19(3), 696-702. [Link]
-
Berdyshev, E. V., et al. (2000). Role of N-Acylethanolamines in Cell Signaling. Chemical Physics of Lipids, 108(1-2), 139-148. [Link]
-
Raboune, S., et al. (2014). Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation. Journal of Neurochemistry, 130(4), 517-531. [Link]
-
Chem-Impex International. 2-(4-Fluorophenyl)ethylamine hydrochloride. Product Information. [Link]
-
Tsuboi, K., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis, 10(19), 11065–11076. [Link]
-
National Center for Biotechnology Information. (2024). Lauric acid monoethanolamide. PubChem Compound Summary for CID 8899. [Link]
-
Wikipedia contributors. (2023, August 2). N-Acylethanolamine. In Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. (2024). p-Fluorophenethylamine. PubChem Compound Summary for CID 4653. [Link]
-
Tsuboi, K., et al. (2005). Molecular characterization of N-acylethanolamine-hydrolyzing acid amidase, a novel member of the choloylglycine hydrolase family with structural and functional similarity to acid ceramidase. The Journal of Biological Chemistry, 280(12), 11082-11092. [Link]
-
PrepChem.com. Synthesis of N-dodecanoylaminobenzene. [Link]
-
Han, X., & Gross, R. W. (2005). The foundations and development of lipidomics. Journal of Lipid Research, 46(10), 2031–2049. [Link]
-
Vrije Universiteit Amsterdam. (2024). Synthesis of n-isomers: Native and deuterium-labelled short-chain perfluoroalkane sulfonamide derivatives. Research Portal. [Link]
-
MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]
-
Semantic Scholar. (2020). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. [Link]
-
ResearchGate. (2014). How lipidomics provides new insight into drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Adhikari, K., et al. (2019). Targeting Modified Lipids during Routine Lipidomics Analysis using HILIC and C30 Reverse Phase Liquid Chromatography coupled to Mass Spectrometry. Scientific Reports, 9(1), 5085. [Link]
-
MDPI. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules. [Link]
-
LIPID MAPS. (2016). Three-dimensional enhanced lipidomics analysis combining UPLC, differential ion mobility spectrometry, and mass spectrometric se. [Link]
-
National Center for Biotechnology Information. (2019). Role of Syndecans in Lipid Metabolism and Human Diseases. PubMed. [Link]
-
MDPI. (2022). Reprogrammed Lipid Metabolism and the Lipid-Associated Hallmarks of Colorectal Cancer. Cancers. [Link]
-
ResearchGate. (2017). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. [Link]
- Google Patents. (2004). US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
-
Elias, P. M., & Feingold, K. R. (2001). The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, cholesterol sulfate and ceramides as signaling molecules. Journal of Investigative Dermatology Symposium Proceedings, 6(3), 196-202. [Link]
-
Cheméo. Dodecanamide (CAS 1120-16-7) - Chemical & Physical Properties. [Link]
-
ResearchGate. (2023). Neophytadiene: Biological Activities and Drug Development Prospects. [Link]
Sources
- 1. The foundations and development of lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acylamides - Wikipedia [en.wikipedia.org]
- 3. lipotype.com [lipotype.com]
- 4. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification (Journal Article) | OSTI.GOV [osti.gov]
- 6. N-(3-Fluorophenethyl)dodecanamide | CAS 914381-27-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Lipidomic analysis of N-acylphosphatidylethanolamine molecular species in Arabidopsis suggests feedback regulation by N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular characterization of N-acylethanolamine-hydrolyzing acid amidase, a novel member of the choloylglycine hydrolase family with structural and functional similarity to acid ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. 3-氟苯乙胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. prepchem.com [prepchem.com]
- 16. lipidmaps.org [lipidmaps.org]
- 17. High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines [escholarship.org]
Chemoproteomic Profiling with Synthetic Fatty Acid Amides: A Technical Guide
Introduction: Illuminating the Lipid Interactome
Fatty acid amides (FAAs) represent a structurally diverse class of bioactive lipids, including the endocannabinoid anandamide (AEA) and the sleep-inducing lipid oleamide.[1] Despite their physiological significance in pain, sleep, and inflammation, the complete network of proteins that synthesize, transport, and degrade these lipids—the "FAA interactome"—remains partially obscured.
Standard proteomics fails to detect these transient lipid-protein interactions. This guide details the application of synthetic fatty acid amides —chemically engineered probes equipped with photo-affinity and bioorthogonal handles—to map these interactions with high specificity. By transitioning from static lipid analysis to dynamic Activity-Based Protein Profiling (ABPP) and Metabolic Labeling , researchers can deconvolve the mechanism of action for FAAs and their hydrolytic enzymes (e.g., FAAH).
The Chemical Biology Toolkit
The design of a synthetic FAA probe dictates its application. A robust probe requires three distinct functional elements, often referred to as the "Trifunctional Scaffold."
Probe Architecture
| Component | Function | Chemical Choice | Rationale |
| Recognition Element | Target Specificity | Arachidonoyl / Oleoyl tail | Mimics native lipid (AEA/Oleamide) to ensure physiological binding. |
| Reactive Group (Warhead) | Crosslinking | Diazirine (Photo-affinity) | Activated by UV (365nm) to form a carbene, covalently trapping low-affinity binders (receptors/transporters). |
| ** | Fluorophosphonate (ABPP) | Reacts specifically with the active site serine of hydrolases (e.g., FAAH). | |
| Reporter Handle | Detection/Enrichment | Terminal Alkyne | Small, biologically inert tag for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). |
Strategic Selection: Photo-Affinity vs. Activity-Based
-
Photo-Affinity Probes (PAPs): Use diazirine-functionalized FAAs to capture non-covalent interactors (e.g., CB1 receptors, Fatty Acid Binding Proteins). The carbene intermediate inserts into any nearby C-H or N-H bond, "freezing" the transient interaction.
-
Activity-Based Probes (ABPs): Use electrophilic "warheads" (e.g., fluorophosphonates or carbamates) to covalently modify the active site of enzymes like Fatty Acid Amide Hydrolase (FAAH). These probes only react with the active form of the enzyme.
Experimental Workflow: From Live Cells to Mass Spec
The following workflow describes the use of an alkynyl-diazirine-anandamide probe for global interactome mapping.
Visualization: The Chemoproteomic Pipeline
Caption: Integrated workflow for photo-affinity labeling of FAA-binding proteins. The critical "Click" step occurs post-lysis.
Detailed Protocol: In Situ Proteome Profiling
Scientific Integrity Note: This protocol utilizes a "competition control" (excess natural ligand) to distinguish specific binding from non-specific membrane insertion.
Phase 1: Probe Incubation & Crosslinking
-
Cell Culture: Grow HEK293T or relevant neuronal lines to 80-90% confluency.
-
Competition Control: Pre-incubate control plates with 10-50x excess of natural Anandamide (AEA) for 30 minutes.
-
Why? This saturates specific binding pockets, preventing the synthetic probe from binding.
-
-
Probe Addition: Add the Alkynyl-Diazirine-FAA probe (final conc: 1-10 µM) to cells. Incubate for 30–60 minutes at 37°C.
-
Caution: Avoid serum-rich media during incubation if possible, as albumin acts as a lipid sink.
-
-
UV Irradiation: Wash cells 2x with ice-cold PBS. Irradiate living cells (in PBS) with UV light (365 nm) for 10 minutes on ice.
Phase 2: Lysis & Click Chemistry (The "Click" Cocktail)
This step is the most prone to variability. The copper (I) oxidation state must be maintained.
-
Lysis: Harvest cells in lysis buffer (1% Triton X-100, 50 mM HEPES pH 7.5, protease inhibitors). Sonicate and clear lysate (16,000 x g, 10 min).
-
Protein Normalization: Adjust all samples to 2 mg/mL protein concentration.
-
The Reaction: Add reagents in the following strict order to the lysate (100 µL volume example):
-
Biotin-Azide (Tag): 100 µM final (from 10 mM DMSO stock).
-
TCEP (Reductant): 1 mM final (freshly prepared).
-
TBTA or THPTA (Ligand): 100 µM final (stabilizes Cu(I)).
-
CuSO4 (Catalyst): 1 mM final.
-
-
Incubation: Vortex and incubate for 1 hour at Room Temp (RT).
-
Precipitation: Add ice-cold Methanol/Chloroform (4:1) to precipitate proteins and remove excess unreacted reagents.
Phase 3: Enrichment & MS
-
Solubilization: Resuspend protein pellets in 1.2% SDS/PBS.
-
Affinity Purification: Incubate with Streptavidin-agarose beads (2 hours, RT).
-
Washing: Stringent washing (1% SDS, then 6M Urea) is critical to remove non-covalent binders.
-
Digestion: On-bead tryptic digestion overnight.
-
LC-MS/MS: Analyze peptides. Use "Label-Free Quantification" (LFQ) to compare Probe vs. Competition Control samples.
Target Identification & Validation
Distinguishing signal from noise is the primary challenge in lipid proteomics.
The Filtering Logic
A "Hit" must satisfy three criteria:
-
Enrichment: >4-fold intensity in Probe sample vs. No-Probe control.
-
Competition: >50% signal reduction in the presence of excess natural ligand (AEA).
-
Reproducibility: Identified in at least 2 biological replicates.
Pathway Context: The Endocannabinoid System
Understanding where your probe interacts requires mapping the targets back to the signaling pathway.
Caption: The synthetic probe mimics AEA, interacting with synthesis (NAPE-PLD), signaling (CB1), and degradation (FAAH) nodes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background | Non-specific hydrophobic binding | Increase wash stringency (use 6M Urea or 1% SDS). Perform "Competition Control." |
| Low Signal | Poor Probe Solubility | Saponification: For long-chain FAAs (C18+), saponify with KOH before adding to BSA carrier [1]. |
| Copper Precipitation | Inefficient Ligand | Use THPTA instead of TBTA; it is more water-soluble and protects proteins from oxidation. |
| No "Specific" Hits | Probe doesn't mimic ligand | Verify biological activity of the probe (e.g., does it inhibit FAAH or bind CB1 in a functional assay?) before proteomics. |
References
-
Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments (JoVE). (2021). Link
-
Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. PMC - NIH. (2016). Link
-
Binding-based proteomic profiling and the fatty acid amides. OAText / PMC. (2018). Link
-
Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions. PMC. (2017). Link
-
Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. RSC Chemical Science. (2023). Link
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06116C [pubs.rsc.org]
- 3. oatext.com [oatext.com]
- 4. api.jove.com [api.jove.com]
The Structure-Activity Relationship of Phenethylamide Derivatives: A Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and a vast array of synthetic psychoactive and therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of phenethylamide derivatives, focusing on their interactions with key biological targets within the dopaminergic, serotonergic, and adrenergic systems. We dissect the core scaffold into its primary modifiable regions—the aromatic ring, the ethylamine sidechain, and the amine/amide terminus—to elucidate how specific structural modifications dictate receptor affinity, selectivity, and functional activity. This document synthesizes field-proven insights with established pharmacological data, presenting detailed experimental protocols for SAR elucidation, including radioligand binding assays and functional screens. By explaining the causality behind experimental choices and observed SAR trends, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to rationally design novel ligands with optimized therapeutic profiles.
The Phenethylamide Core: A Privileged Scaffold in Neuropharmacology
The 2-phenethylamine structure, a phenyl ring connected to an amino group by a two-carbon chain, is a remarkably versatile and privileged scaffold in neuropharmacology. Nature employs this motif for essential catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. Medicinal chemists, in turn, have systematically modified this core to develop a wide spectrum of drugs, including central nervous system stimulants, antidepressants, hallucinogens, and appetite suppressants.
The conversion of the terminal amine to an amide (phenethylamide ) introduces additional possibilities for hydrogen bonding and steric interactions, further diversifying the accessible chemical space and pharmacological profiles. Understanding the SAR of this class is paramount for designing next-generation therapeutics with enhanced potency and selectivity while minimizing off-target effects.
This guide will deconstruct the phenethylamide scaffold to analyze the SAR at its three principal regions of modification.
Core Scaffold and Key Modification Sites
The logical framework for analyzing the SAR of phenethylamide derivatives involves dissecting the molecule into three distinct regions where chemical substitutions most significantly impact biological activity.
Caption: General Phenethylamide Scaffold Highlighting Key Modification Regions.
SAR at Major Neuromodulatory Targets
The pharmacological effects of phenethylamide derivatives are defined by their affinity and functional activity at specific G-protein coupled receptors (GPCRs) and transporters. The following sections detail the SAR at the most critical of these targets.
Dopaminergic System: The Dopamine Transporter (DAT)
The dopamine transporter (DAT) is a primary target for many phenethylamine derivatives, which act as reuptake inhibitors to increase extracellular dopamine concentrations. This mechanism is central to the action of stimulants and some antidepressants.
Key SAR Insights for DAT Inhibition:
-
Aromatic Ring System: The nature of the aromatic ring is a significant determinant of potency. Inhibitory activity is enhanced in the order of phenyl < thiophenyl < substituted phenyl groups. However, certain substitutions, such as methoxy groups, can lead to a dramatic reduction or complete loss of DAT inhibitory activity.
-
Amine/Amide Substituents: The size and nature of the substituent on the nitrogen atom heavily influence activity. For 2-(alkyl amino)-1-arylalkan-1-one derivatives, smaller heterocyclic rings (e.g., a five-membered pyrrolidine ring) confer much stronger inhibitory activity than larger rings (e.g., a seven-membered azepane ring). This suggests a sterically constrained binding pocket.
-
Side-Chain Alkyl Groups: Compounds with longer alkyl groups attached to the arylethylamine backbone generally show stronger inhibitory activities.
-
Stereochemistry: Docking simulations and experimental data reveal a stereochemical preference. For certain potent inhibitors, the (S)-enantiomer is more stable in the DAT binding site, forming critical hydrogen bonds with residues like Asp79.
| Structural Modification | Effect on DAT Inhibition (IC50) | Rationale / Causality | Citations |
| Aromatic Ring | Phenyl -> Thiophenyl -> Substituted Phenyl | Increased Potency | Altered electronic properties and potential for additional interactions within the binding site. |
| Methoxy Substitution on Phenyl Ring | Drastically Reduced Potency | Unfavorable steric or electronic interactions that disrupt optimal binding. | |
| N-Substituent (Heterocycle) | 5-membered ring > 7-membered ring | Increased Potency | The binding pocket for the amine substituent is sterically restricted, favoring smaller groups. |
| Stereochemistry | (S)-enantiomer preferred for some analogs | Increased Potency | Optimal geometric fit and hydrogen bonding with key residues (e.g., Asp79) in the DAT binding site. |
Serotonergic System: 5-HT₂ₐ Receptors
Phenethylamines are a classic structural group of 5-HT₂ₐ receptor agonists, a target implicated in psychedelic effects, psychiatric disorders, and potentially novel therapeutics for depression.
Key SAR Insights for 5-HT₂ₐ Receptor Affinity:
-
Aromatic Ring Substitutions:
-
Positive Effect: Alkyl or halogen groups at the para position (R1) of the phenyl ring generally maintain or enhance binding affinity.
-
Negative Effect: In contrast, placing an alkoxy or nitro group at the same para position tends to decrease affinity.
-
-
N-Terminus (Amide) Modification: This is a critical area for modulating potency. While simple N-alkylation often reduces activity, N-benzyl substitution is a notable exception, capable of increasing affinity by up to 300-fold. This "superpotency" is attributed to specific interactions between the N-benzyl ring and key phenylalanine residues (Phe339/Phe340) in the receptor's binding pocket.
-
Oxygen-Containing Groups: The influence of oxygen-containing groups is highly position-dependent. An aromatic group at the N-terminus (R3) that itself contains an oxygen-containing substituent at its ortho position consistently increases binding affinity to the 5-HT₂ₐ receptor.
| Structural Modification | Effect on 5-HT₂ₐ Affinity (Ki) | Rationale / Causality | Citations |
| Phenyl Ring (para-position) | Alkyl or Halogen | Maintained or Increased Affinity | Favorable steric and electronic profile for the receptor's lipophilic pocket. |
| Alkoxy or Nitro | Decreased Affinity | Unfavorable interactions, possibly due to electronic effects or steric hindrance. | |
| N-Terminus | N-Benzyl Substitution | Dramatically Increased Affinity | Specific π-π stacking or hydrophobic interactions with Phe339/Phe340 in the binding site. |
| N-Allyl Groups (on tryptamine analogs) | Negative Influence | Steric clash or unfavorable conformation within the binding pocket. |
Adrenergic System: α and β Receptors
The endogenous catecholamines are phenethylamines, and their interaction with adrenergic receptors is fundamental to sympathetic nervous system function. SAR studies guide the design of selective agonists and antagonists for treating cardiovascular and respiratory conditions.
Key SAR Insights for Adrenergic Receptor Activity:
-
Core Requirements for High Potency: Maximal direct-acting agonist activity at both α and β receptors requires two key features:
-
Catechol Ring: Hydroxyl groups at the meta- and para-positions of the phenyl ring are critical for high potency.
-
β-Hydroxyl Group: A hydroxyl group on the β-carbon of the ethylamine sidechain is essential for full agonist activity and enhances affinity.
-
-
Receptor Selectivity:
-
β-Selectivity: Increasing the steric bulk of the N-alkyl substituent (e.g., moving from methyl in epinephrine to isopropyl in isoproterenol) dramatically increases selectivity for β-receptors over α-receptors.
-
α-Selectivity: While bulky N-groups reduce α-activity, substitutions on the phenyl ring, particularly at the meta position, can enhance α-receptor activity.
-
-
Stereochemistry: For β-hydroxylated phenethylamines, the (R)-enantiomer is consistently more potent at both α and β receptors, with α₂ receptors showing particularly pronounced stereoselectivity.
| Structural Modification | Effect on Adrenergic Activity | Receptor Selectivity | Citations |
| Catechol Ring (meta- & para-OH) | Essential for High Potency | α and β | |
| β-Hydroxyl Group | Essential for Full Agonism | α and β | |
| N-Substitution (Large Alkyl) | Maintained or Increased Potency | Favors β over α | |
| Stereochemistry (β-OH) | (R)-enantiomer is more potent | α and β |
Methodologies for SAR Elucidation: A Self-Validating Workflow
A robust SAR investigation relies on a synergistic combination of experimental assays and computational modeling. The causality for this multi-pronged approach is clear: experimental assays provide empirical data on affinity and function, while computational methods offer a structural rationale for these findings.
Caption: Experimental and Computational Workflow for SAR Investigation.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)
Causality: This protocol is chosen to directly measure the binding affinity of a test compound for a specific receptor target. It is a foundational experiment in pharmacology that quantifies the "stickiness" of a ligand to its receptor by competing against a known radiolabeled ligand.
Methodology (Example: 5-HT₂ₐ Receptor):
-
Preparation of Membranes: Culture HEK293 cells stably expressing the human 5-HT₂ₐ receptor. Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh buffer. Determine protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Cell membranes (20-40 µg protein/well).
-
Radioligand (e.g., [³H]ketanserin) at a concentration near its Kd value.
-
Varying concentrations of the unlabeled test compound (phenethylamide derivative), typically from 10⁻¹¹ M to 10⁻⁵ M.
-
For non-specific binding (NSB) control wells, add a high concentration of a known non-radioactive antagonist (e.g., 10 µM mianserin).
-
For total binding (B₀) control wells, add vehicle instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total DPM - NSB DPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Dopamine Reuptake Inhibition Assay (IC₅₀)
Causality: While binding assays measure affinity, they do not assess function. This protocol is selected to measure the functional ability of a compound to inhibit the action of the dopamine transporter, providing a direct measure of its potency as a reuptake inhibitor.
Methodology:
-
Cell Preparation: Use cells endogenously or recombinantly expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells. Plate the cells in a 96-well format and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of the test phenethylamide derivative for 10-20 minutes at 37°C.
-
Initiation of Uptake: Add [³H]dopamine to each well at a final concentration of approximately 10-20 nM.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C. This time is kept short to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]dopamine taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition versus the log concentration of the test compound. Use non-linear regression to fit a dose-response curve and determine the IC₅₀ value.
Conclusion and Future Perspectives
The structure-activity relationships of phenethylamide derivatives are a well-defined yet continually evolving field. The core principles—modification of the aromatic ring, ethylamine sidechain, and N-terminus—provide a robust framework for modulating activity at dopaminergic, serotonergic, and adrenergic targets. Phenyl ring substitutions fine-tune electronic and steric properties, side-chain modifications impact metabolic stability and potency, and N-terminal substitutions are a powerful tool for dictating receptor selectivity.
The future of drug design in this chemical class will increasingly rely on integrating these classical SAR principles with structure-based design. As high-resolution crystal structures of more GPCRs and transporters become available, computational docking and molecular dynamics simulations will move from being rationalization tools to truly predictive engines. This will enable the in silico design of derivatives with highly specific "polypharmacology" profiles or, conversely, unprecedented selectivity, paving the way for novel therapeutics with improved efficacy and reduced side effects for a range of neuropsychiatric and cardiovascular disorders.
References
-
Kim, M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]
-
Kundla, A., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
- Dean, B., et al. (2013).
-
Kundla, A., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. Available at: [Link]
-
Aswathanarayanappa, C., et al. (2012). Phenethylamide derivatives: Synthesis and evaluation of antimicrobial and antioxidant activity. Der Pharma Chemica. Available at: [Link]
-
Walji, A. M., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. Available at: [Link]
-
Sungkyunkwan University. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]
-
KoreaScience. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]
-
Consensus. (n.d.). Structure-activity relationship of phenethylamines at alpha and beta adrenergic receptors. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Consensus. (n.d.). Pharmacological interactions of phenethylamine with adrenergic receptors. Retrieved from [Link]
- Adrenergic Agents. (2
Methodological & Application
In vitro assay protocols for fatty acid amide hydrolase (FAAH) substrates
An Application Guide to In Vitro Assay Protocols for Fatty Acid Amide Hydrolase (FAAH)
Authored by: A Senior Application Scientist
Abstract
Fatty Acid Amide Hydrolase (FAAH) is a critical serine hydrolase that terminates the signaling of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[1][2][3] By hydrolyzing these lipids, FAAH plays a pivotal role in regulating a wide array of physiological processes, including pain, inflammation, and mood.[4][5] Consequently, FAAH has emerged as a significant therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents.[6][7][8] The robust in vitro characterization of FAAH activity and the screening of its inhibitors are foundational to these drug discovery efforts. This guide provides a comprehensive overview of the principal in vitro assay methodologies, offering detailed, field-proven protocols for researchers in academia and the pharmaceutical industry. We delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis to guide assay selection.
The Central Role of FAAH in Endocannabinoid Signaling
The endocannabinoid system (ECS) is a crucial neuromodulatory system. Its primary lipid mediators, anandamide (AEA) and 2-arachidonoyl glycerol (2-AG), act as retrograde messengers, binding to cannabinoid receptors (CB1 and CB2) to modulate neurotransmitter release.[2][9] FAAH, an integral membrane protein, is the primary enzyme responsible for terminating AEA signaling by hydrolyzing it into arachidonic acid (AA) and ethanolamine (EA).[2][6][10] Pharmacological inhibition of FAAH elevates the endogenous levels of AEA, thereby potentiating cannabinoid receptor activation in a site- and event-specific manner.[6][7] This indirect potentiation is an attractive therapeutic strategy that may avoid the undesirable side effects associated with direct CB1 agonists.[2][7]
Caption: FAAH terminates anandamide (AEA) signaling in the postsynaptic neuron.
Principles of FAAH Activity Assays
Measuring FAAH activity in vitro involves incubating an enzyme source (e.g., recombinant FAAH, cell lysates, or tissue microsomes) with a suitable substrate and quantifying either the disappearance of the substrate or the appearance of a product over time. The choice of assay depends on the specific research question, required throughput, sensitivity, and available equipment. The most common methodologies are:
-
Chromatographic Assays (LC-MS/MS): Considered the gold standard for specificity and sensitivity, these assays directly measure the formation of native products from native substrates.
-
Fluorometric Assays: Ideal for high-throughput screening (HTS), these assays use synthetic substrates that release a fluorescent product upon hydrolysis.
-
Radiometric Assays: A highly sensitive, traditional method that uses radiolabeled substrates to track product formation.
Chromatographic Assays via LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled specificity by separating the reaction products and identifying them based on their unique mass-to-charge ratios. This method is ideal for validating hits from HTS campaigns and for detailed kinetic studies with native substrates.
Expertise & Rationale
The core of this assay is the use of a stable isotope-labeled substrate, such as anandamide-d4 (AEA-d4), where four hydrogen atoms in the ethanolamine moiety are replaced with deuterium.[1] FAAH hydrolyzes this substrate to produce ethanolamine-d4 (EA-d4). The advantage is twofold:
-
Specificity: The mass of the product (EA-d4) is different from the endogenous, unlabeled ethanolamine, eliminating background interference from the biological matrix.
-
Quantification: A known amount of a different isotope-labeled internal standard (e.g., ¹³C₂-EA) is added to each sample before processing.[1] This standard corrects for variations in sample extraction and instrument response, ensuring highly accurate quantification.
Detailed Protocol: LC-MS/MS FAAH Activity Assay
This protocol is adapted from established methods for measuring FAAH activity in recombinant enzyme preparations or tissue homogenates.[1][11]
A. Materials & Reagents
-
Enzyme Source: Recombinant human FAAH (rhFAAH) or tissue microsomes.
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA and 0.1% (w/v) BSA. Rationale: FAAH exhibits optimal activity at a slightly alkaline pH of ~9.0.[11]
-
Substrate: Anandamide-d4 (d₄-AEA) stock solution (10 mM in DMSO).
-
Internal Standard (IS): ¹³C₂-Ethanolamine (¹³C₂-EA) stock solution (1 mM in water).
-
Stop Solution: Acetonitrile (ACN) containing 1% formic acid.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
LC Column: HILIC (hydrophilic interaction liquid chromatography) column. Rationale: HILIC provides excellent retention and separation for polar analytes like ethanolamine.[1]
B. Procedure
-
Enzyme Preparation: Dilute the FAAH enzyme source to the desired concentration (e.g., 5-10 µg/mL) in ice-cold Assay Buffer.
-
Reaction Setup: In a microcentrifuge tube, add:
-
90 µL of diluted enzyme solution.
-
For inhibitor studies, add 1 µL of inhibitor (in DMSO) or DMSO vehicle control. Pre-incubate for 15 minutes at 37°C.
-
-
Initiate Reaction: Add 10 µL of d₄-AEA substrate, diluted in Assay Buffer to a final concentration of 10-20 µM. Rationale: This concentration is near the reported Km for anandamide (~12.3 µM), ensuring the reaction rate is sensitive to changes in enzyme activity.[1]
-
Incubation: Incubate at 37°C for 15-30 minutes. Ensure the reaction is within the linear range of product formation.
-
Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold Stop Solution containing the internal standard (final concentration ~100 nM ¹³C₂-EA).
-
Sample Processing: Vortex vigorously, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated protein.
-
Analysis: Transfer the supernatant to an LC-MS vial. Inject a suitable volume (e.g., 5-10 µL) onto the HILIC column.
-
LC-MS/MS Detection: Use a gradient elution from high to low organic mobile phase. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the product and internal standard (e.g., d₄-EA: m/z 66→48; ¹³C₂-EA: m/z 64→46).[1]
C. Data Analysis
-
Calculate the peak area ratio of the analyte (d₄-EA) to the internal standard (¹³C₂-EA).
-
Generate a standard curve using known concentrations of d₄-EA to determine the amount of product formed.
-
Express FAAH activity as nmol of product formed per minute per mg of protein.
Fluorescence-Based Assays for High-Throughput Screening (HTS)
Fluorometric assays are the workhorse for HTS of FAAH inhibitors due to their simplicity, speed, and amenability to automation in 96- or 384-well plate formats.[12]
Expertise & Rationale
These assays employ a synthetic substrate where a fatty acid (often arachidonic acid) is amide-linked to a non-fluorescent coumarin derivative, such as 7-amino-4-methylcoumarin (AMC).[13][14] FAAH cleaves this substrate, releasing the highly fluorescent AMC product. The rate of increase in fluorescence is directly proportional to FAAH activity.[12][15] A key element for a trustworthy protocol is the inclusion of a background control. For test compounds, a parallel reaction containing a potent FAAH inhibitor is run. Any signal in this well is considered background (e.g., compound fluorescence or non-specific hydrolysis) and is subtracted from the test well signal.[13]
Caption: A typical high-throughput screening workflow for FAAH inhibitors.
Detailed Protocol: HTS Fluorometric FAAH Assay
This protocol is based on commercially available kits and published HTS methods.[12][13][14][16]
A. Materials & Reagents
-
Enzyme Source: Human recombinant FAAH.
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA.[16]
-
Fluorogenic Substrate: Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA) stock (10 mM in DMSO).
-
Positive Control Inhibitor: A known FAAH inhibitor like JZL195 or URB597.[14][15]
-
Assay Plate: Black, opaque, flat-bottom 96- or 384-well plates.
-
Plate Reader: Fluorescence plate reader capable of excitation at ~360 nm and emission at ~465 nm.[13]
B. Procedure
-
Compound Plating: Using an automated liquid handler or multichannel pipette, dispense 1 µL of test compounds (dissolved in DMSO) and controls into the wells of the assay plate.
-
Test Wells: Test compound.
-
100% Activity Control (Negative Control): 1 µL DMSO.
-
0% Activity Control (Positive Control): 1 µL of a potent FAAH inhibitor (e.g., 10 µM final concentration).
-
-
Enzyme Preparation: Dilute FAAH enzyme in Assay Buffer to a concentration that yields a robust signal within a 30-minute assay window (empirically determined).
-
Enzyme Addition: Add 50 µL of the diluted FAAH enzyme solution to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.[12]
-
Substrate Preparation: Dilute the AAMCA stock solution in Assay Buffer to a working concentration of 20 µM (for a 10 µM final concentration). Protect from light.
-
Initiate Reaction: Add 50 µL of the AAMCA working solution to all wells to start the reaction.
-
Fluorescence Reading: Immediately transfer the plate to a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity kinetically (one reading every 60 seconds) for 30 minutes.[12]
C. Data Analysis
-
For each well, calculate the rate of reaction (slope of fluorescence units vs. time).
-
Normalize the data: % Inhibition = 100 * (1 - [Rate_compound - Rate_pos_ctrl] / [Rate_neg_ctrl - Rate_pos_ctrl]).
-
Plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Radiometric Assays
Radiometric assays are a classic, highly sensitive method for studying enzyme kinetics and inhibition. They rely on the use of a substrate labeled with a radioisotope, such as tritium (³H) or carbon-14 (¹⁴C).
Expertise & Rationale
The most common substrate is [¹⁴C-ethanolamine]-AEA.[10] FAAH hydrolyzes this substrate into arachidonic acid and [¹⁴C]-ethanolamine. The key to this assay is the effective separation of the polar product ([¹⁴C]-ethanolamine) from the lipophilic substrate ([¹⁴C]-AEA). This is typically achieved by a biphasic liquid-liquid extraction. After stopping the reaction, a chloroform/methanol mixture is added, which partitions the unreacted lipophilic substrate into the lower organic phase, while the polar radiolabeled product remains in the upper aqueous phase. The radioactivity in the aqueous phase is then quantified by liquid scintillation counting and is directly proportional to FAAH activity.
Detailed Protocol: Radiometric FAAH Assay
This protocol is adapted from methods described for measuring FAAH activity in brain homogenates.[10][17]
A. Materials & Reagents
-
Enzyme Source: Rat brain homogenate or cell lysates.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL fatty acid-free BSA.
-
Radiolabeled Substrate: Anandamide [ethanolamine-1-¹⁴C] ([¹⁴C]-AEA), specific activity ~50-60 mCi/mmol.
-
Stop Solution: Chloroform/Methanol (1:1, v/v).
-
Scintillation Cocktail: A suitable cocktail for aqueous samples.
B. Procedure
-
Enzyme Preparation: Prepare tissue homogenate (e.g., 10 mg/mL) in ice-cold Assay Buffer.
-
Reaction Setup: In a glass tube, add:
-
450 µL of Assay Buffer.
-
50 µL of enzyme preparation.
-
For inhibitor studies, add test compound or vehicle and pre-incubate for 15 minutes at 37°C.
-
-
Initiate Reaction: Add 10 µL of [¹⁴C]-AEA (diluted in ethanol or DMSO) to a final concentration of 10 µM.
-
Incubation: Incubate in a shaking water bath at 37°C for 20 minutes.
-
Terminate Reaction: Stop the reaction by adding 1 mL of ice-cold Chloroform/Methanol (1:1).
-
Phase Separation: Vortex the tubes vigorously for 30 seconds. Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Quantification: Carefully transfer 500 µL of the upper aqueous phase to a scintillation vial. Add 5 mL of scintillation cocktail.
-
Counting: Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
C. Data Analysis
-
Convert CPM to pmol of product formed based on the specific activity of the [¹⁴C]-AEA stock.
-
Calculate FAAH activity, typically expressed as pmol/min/mg protein.
-
For inhibition studies, calculate the IC₅₀ as described for the fluorometric assay.
Data Presentation and Comparative Analysis
Choosing the right assay is critical. The following tables summarize key kinetic parameters and provide a comparison of the methodologies.
Table 1: Representative Kinetic Parameters for FAAH
| Substrate | Enzyme Source | KM (µM) | Vmax (nmol/min/mg) | Reference |
| d₄-AEA | Recombinant human FAAH | 12.3 | 27.6 | [1] |
| Anandamide | Human Brain FAAH | 2.0 | 0.8 | [18] |
| Oleamide | Rat Liver FAAH | 104 | 5.7 | [19] |
Note: Kinetic parameters can vary significantly based on enzyme source, purity, and assay conditions (e.g., buffer composition, presence of detergents).
Table 2: Comparison of In Vitro FAAH Assay Methods
| Feature | LC-MS/MS Assay | Fluorometric Assay | Radiometric Assay |
| Principle | Mass-based detection of product | Fluorescence detection of product | Radioactivity detection of product |
| Substrate | Native or Isotope-labeled | Synthetic fluorogenic | Radiolabeled native |
| Throughput | Low to Medium | High | Medium |
| Sensitivity | Very High | High | Very High |
| Specificity | Very High | Moderate (prone to fluorescence interference) | High |
| Cost | High (instrumentation) | Low to Medium | High (isotopes, waste disposal) |
| Primary Use | Hit validation, kinetic studies | HTS, inhibitor screening | Mechanistic studies, kinetics |
Assay Validation and Troubleshooting
A robust assay is a self-validating system. Always include appropriate controls to ensure data integrity.
-
Positive Control: A known inhibitor should yield an IC₅₀ value within the expected range.
-
Negative Control: DMSO or vehicle should show no inhibition.
-
Z'-factor: For HTS assays, the Z'-factor should be calculated to assess assay quality. A Z' > 0.5 indicates an excellent assay.
Caption: A logical flowchart for troubleshooting common FAAH assay issues.
Conclusion
The selection of an appropriate in vitro assay is fundamental to the successful investigation of FAAH enzymology and the discovery of its inhibitors. High-specificity LC-MS/MS methods are invaluable for detailed characterization and validation, while high-throughput fluorometric assays are essential for screening large compound libraries. Radiometric assays continue to offer a highly sensitive option for specific applications. By understanding the principles, advantages, and limitations of each method, and by implementing robust, self-validating protocols, researchers can generate high-quality, reliable data to advance our understanding of the endocannabinoid system and develop novel therapeutics.
References
-
Ghaffari, M. et al. (2012). Stable isotope liquid chromatography-tandem mass spectrometry assay for fatty acid amide hydrolase activity. PubMed. Available at: [Link]
-
Bradshaw, H. B., & Di Marzo, V. (2010). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. PMC. Available at: [Link]
-
Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System. ACS Publications. Available at: [Link]
-
Bristol Myers Squibb. (2025). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. Available at: [Link]
-
Starowicz, K., & Di Marzo, V. (2013). Endocannabinoid modulation by FAAH and MGL inhibitors of GABAA-mediated synaptic transmission in the periaqueductal grey. British Journal of Pharmacology - Ovid. Available at: [Link]
-
Murataeva, N., Straiker, A., & Mackie, K. (2014). The Endocannabinoid Signaling System in the CNS: A Primer. PMC - NIH. Available at: [Link]
-
Forster, L., Schulze Elfringhoff, A., & Lehr, M. (2009). High-performance liquid chromatographic assay with fluorescence detection for the evaluation of inhibitors against fatty acid amide hydrolase. PubMed. Available at: [Link]
-
Bisogno, T., et al. (1999). A sensitive and specific radiochromatographic assay of fatty acid amide hydrolase activity. Analytical Biochemistry. Available at: [Link]
-
Wilson, S. J., et al. (2006). Ex Vivo Imaging of Fatty Acid Amide Hydrolase Activity and Its Inhibition in the Mouse Brain. The Journal of Neuroscience. Available at: [Link]
-
Ghaffari, M., et al. (2012). Stable isotope liquid chromatography-tandem mass spectrometry assay for fatty acid amide hydrolase activity. ResearchGate. Available at: [Link]
-
Bari, M., Feole, M., & Maccarrone, M. (2016). Assay of FAAH Activity. PubMed. Available at: [Link]
-
Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Available at: [Link]
-
Ahn, K., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. PMC. Available at: [Link]
-
Granchi, C., et al. (2020). The endocannabinoid hydrolase FAAH is an allosteric enzyme. PMC - NIH. Available at: [Link]
-
Jian, W., et al. (2010). Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma. PubMed. Available at: [Link]
-
O'Neal, M. A., & Cravatt, B. F. (2001). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. ResearchGate. Available at: [Link]
-
Granchi, C., et al. (2020). The endocannabinoid hydrolase FAAH is an allosteric enzyme. ResearchGate. Available at: [Link]
-
Nall, A. M., et al. (2018). Role for fatty acid amide hydrolase (FAAH) in the leptin-mediated effects on feeding and energy balance. PNAS. Available at: [Link]
-
Boger, D. L., et al. (2005). Development of highly sensitive fluorescent assays for fatty acid amide hydrolase. PMC. Available at: [Link]
-
Wilson, A. A., et al. (2012). Radiosynthesis and Evaluation of [11C-Carbonyl]-Labeled Carbamates as Fatty Acid Amide Hydrolase Radiotracers for Positron Emission Tomography. PMC - PubMed Central. Available at: [Link]
-
Deutsch, D. G. (2016). The fatty acid amide hydrolase (FAAH). ResearchGate. Available at: [Link]
-
Pipicelli, G. B., et al. (2015). Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo Verbana. PMC. Available at: [Link]
-
van der Aart, J., et al. (2017). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. PMC. Available at: [Link]
-
Rupa Health. FAAH. Available at: [Link]
Sources
- 1. Stable isotope liquid chromatography-tandem mass spectrometry assay for fatty acid amide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAAH | Rupa Health [rupahealth.com]
- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 10. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. caymanchem.com [caymanchem.com]
- 15. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo Verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay in Summary_ki [bindingdb.org]
- 17. Radiosynthesis and Evaluation of [11C-Carbonyl]-Labeled Carbamates as Fatty Acid Amide Hydrolase Radiotracers for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A sensitive and specific radiochromatographic assay of fatty acid amide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: HPLC Separation Strategies for Fluorinated Fatty Amides
Introduction
Fluorinated fatty amides represent a unique intersection of lipid chemistry and fluorous phase science. Unlike standard fatty amides used in polymer slip agents or endocannabinoid signaling, fluorinated analogs possess distinct physicochemical properties: extreme hydrophobicity coupled with lipophobicity (the "fluorine effect"), low solubility in common organic solvents, and a lack of conjugated chromophores.
This guide addresses the critical analytical challenges:
-
Retention Drift: Caused by the "sticky" nature of fluorine aggregates.
-
Detection Limits: Saturated fluorinated chains are invisible to standard UV (>210 nm).
-
Solubility: Preventing sample precipitation within the autosampler or column head.
Physicochemical Considerations & Column Selection
The separation logic depends entirely on the Degree of Fluorination .
-
Standard C18 Phases: Dominated by solvophobic interactions. Effective for separating amides by carbon chain length (e.g., C8 vs. C12). However, they often fail to resolve compounds differing only by the number of fluorine atoms (e.g., H-for-F substitution).
-
Fluorous Stationary Phases (PFP / FluoroFlash): These utilize fluorophilic interactions.[1] They are essential when separating homologous series where the fluorine content varies.
Decision Matrix: Column Selection
Caption: Logic flow for selecting the appropriate stationary phase based on analyte fluorination profile.
Detection Systems
Critical Warning: Do not rely on UV detection (210 nm) for fluorinated fatty amides unless they contain an aromatic headgroup. The C-F bond does not provide a useful chromophore, and mobile phase absorption at low wavelengths will obscure analyte peaks.
| Detector | Suitability | Notes |
| UV/Vis | Low | Only useful for aromatic amides. High background noise with gradients. |
| CAD | High | Charged Aerosol Detection is the gold standard here. Uniform response factor, independent of chemical structure.[2] |
| ELSD | Medium | Good alternative to CAD but often less sensitive and non-linear. |
| MS (ESI+) | High | Essential for identification. Use Ammonium Acetate to facilitate ionization ( |
Experimental Protocols
Protocol A: The "Workhorse" Method (C18 + CAD/MS)
Best for: Routine purity checks of perfluorinated amides.
Sample Preparation:
-
Solvent: Dissolve samples in 50:50 Methanol:Tetrahydrofuran (THF). Pure methanol often fails to solvate long-chain fluorinated amides.
-
Concentration: 0.1 – 0.5 mg/mL.
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Note: Do not use Methanol as Mobile Phase B if backpressure is a concern; fluorinated compounds in MeOH are highly viscous.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 50°C (Elevated temperature is crucial to reduce viscosity and improve mass transfer of fluorinated tails).
Gradient Table:
| Time (min) | %B | Curve |
|---|---|---|
| 0.0 | 40 | Initial hold |
| 1.0 | 40 | - |
| 10.0 | 95 | Linear |
| 12.0 | 95 | Wash |
| 12.1 | 40 | Re-equilibration |
| 15.0 | 40 | End |
Protocol B: The "Fluorous Selectivity" Method (PFP Phase)
Best for: Separating fluorinated amides from non-fluorinated impurities or separating homologs.
Rationale: PFP phases provide "orthogonal" selectivity.[4] While C18 retains based on hydrophobicity, PFP retains based on dipole-dipole interactions and shape selectivity, which is sensitive to the electron-withdrawing nature of fluorine.
Chromatographic Conditions:
-
Column: Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP, 2.1 x 100 mm, 2.6 µm.
-
Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Methanol.[5]
-
Note: Methanol is preferred here over Acetonitrile as it enhances the
and dipole interactions on the PFP ring.
-
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40°C.
Gradient Table:
| Time (min) | %B | Note |
|---|---|---|
| 0.0 | 50 | - |
| 15.0 | 100 | Shallow gradient maximizes selectivity |
| 18.0 | 100 | - |
| 18.1 | 50 | - |
| 23.0 | 50 | Extended equilibration required for PFP |
Troubleshooting & Optimization
The "Ghost Peak" Phenomenon
Fluorinated compounds have a high affinity for PTFE (Teflon) tubing.
-
Symptom: Carryover peaks in blank injections.
-
Fix: Replace PTFE solvent lines with PEEK or Stainless Steel. Use a needle wash of 100% Isopropanol or THF.
Solubility Crash
-
Symptom: Poor peak area reproducibility or pressure spikes.
-
Fix: The "Sandwich" Injection.
-
Draw 5 µL Mobile Phase B (Strong solvent).
-
Draw Sample.
-
Draw 5 µL Mobile Phase B.
-
This prevents the sample from hitting the aqueous mobile phase A immediately upon injection.
-
Workflow Visualization
Caption: Operational workflow emphasizing solvation and detection steps critical for fluorinated lipids.
References
-
Restek Corporation. (2020). PFAS LC Column Anatomy: Which Phase, Dimensions, and Particle Type Are Best? Retrieved from [Link]
-
Thermo Fisher Scientific. (2020). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC International. Retrieved from [Link]
-
Regalado, E. L., et al. (2015).[1] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals. Journal of Chromatography A. Retrieved from [Link]
-
Xia, H., et al. (2014).[6] Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry.[7] Retrieved from [Link]
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Retrieved from [Link]
Sources
- 1. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases | Waters [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. aocs.org [aocs.org]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low recovery of N-(3-Fluorophenethyl)dodecanamide in LC-MS
Topic: Low Recovery of N-(3-Fluorophenethyl)dodecanamide
Executive Summary
N-(3-Fluorophenethyl)dodecanamide is a highly lipophilic fatty acid amide (FAA). Its structure combines a long hydrophobic tail (C12 dodecyl chain) with an aromatic head group. The primary cause of "low recovery" for this class of molecules is rarely degradation; rather, it is Non-Specific Binding (NSB) to laboratory consumables and solubility limits in aqueous mobile phases.
This guide moves beyond generic advice to address the specific physicochemical behavior of long-chain amides.
Phase 1: The "Disappearing" Analyte (Non-Specific Binding)
The Symptom: Your calibration curve is non-linear at the lower end, or QC samples show <50% recovery compared to a post-extraction spike, particularly in neat solvents.
The Mechanism: With a predicted LogP > 5, this molecule is aggressively hydrophobic. In aqueous solutions (even 20-30% organic), the dodecyl tail drives the molecule out of the solvent and onto the hydrophobic surfaces of polypropylene (PP) tubes, pipette tips, and well plates. This is not a chemical loss; it is a physical adsorption loss.
Troubleshooting Protocol: The Surface & Solvent Challenge
Do not assume your standard preparation is accurate. Validate your container and solvent system first.
Step 1: Solvent Optimization
-
Standard: Prepare stock solutions in 100% Methanol (MeOH) or Acetonitrile (ACN).
-
Working Solutions: Never dilute this analyte into <40% organic solvent for storage.
-
The Fix: Ensure your final sample diluent (injection solvent) contains at least 40-50% organic solvent . If peak shape suffers due to strong solvent effects, reduce injection volume rather than reducing organic content.
Step 2: Container Selection Perform the following "Sequential Transfer Test" to quantify NSB:
-
Prepare a 10 nM solution in your current sample diluent (e.g., 10% ACN).
-
Place in a standard PP tube. Vortex and wait 10 mins.
-
Transfer the solution to a new PP tube. Wait 10 mins.
-
Repeat for 3 transfers.
-
Analyze all tubes. If signal drops sequentially (Tube 1 > Tube 2 > Tube 3), you have critical NSB.
Solution: Switch to Glass vials (silanized if possible) or Low-Bind Polypropylene plates.
Visual Logic: NSB Decision Tree
Figure 1: Decision logic for diagnosing and mitigating non-specific binding (NSB) losses.
Phase 2: Extraction & Matrix Effects
The Symptom: Recovery is good in neat solvent but poor in plasma/tissue.
The Mechanism:
-
Protein Entrapment: In Protein Precipitation (PPT), highly lipophilic drugs can co-precipitate with the protein pellet rather than staying in the supernatant.
-
Phospholipid Suppression: The dodecyl chain mimics endogenous phospholipids (phosphatidylcholines). If these co-elute, they will suppress the ionization of your analyte.
Comparative Extraction Protocol
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Recommendation |
| Solvent | ACN or MeOH (1:3 ratio) | MTBE or Hexane:Ethyl Acetate | Use LLE |
| Recovery Risk | High (Entrapment in pellet) | Low (Analyte partitions to organic) | LLE provides cleaner extracts. |
| Matrix Cleanliness | Dirty (Lipids remain) | Clean (Phospholipids removed) | LLE reduces ion suppression. |
The "Rescue" Protocol for PPT: If you must use PPT, do not use 100% ACN.
-
Add 1% Formic Acid to your precipitation solvent. This disrupts protein binding.[1]
-
Vortex vigorously for at least 5 minutes (not just 30 seconds) to release the drug from the protein hydrophobic pockets.
Phase 3: Chromatography & Carryover
The Symptom: "Ghost peaks" in blank injections following a high concentration sample.
The Mechanism: The C12 tail interacts strongly with the C18 stationary phase. Standard gradients may not elute the compound fully, leading to elution in subsequent runs.
Chromatographic Optimization:
-
Column: Use a C8 column instead of C18 to reduce retention time and peak tailing, or a wide-pore (300 Å) C18.
-
Mobile Phase B: Use Methanol/Isopropanol (90:10) or Acetonitrile/Acetone . Pure ACN may not be strong enough to strip the column.
-
Needle Wash: A standard 50:50 MeOH:Water wash is insufficient. Use 40:40:20 ACN:IPA:Acetone (or similar strong organic mix) to clean the injector needle.
Visual Logic: Extraction Workflow
Figure 2: Workflow comparison for extraction strategies. LLE is preferred for lipophilic amides.
Frequently Asked Questions (FAQ)
Q1: Can I use a deuterated internal standard? A: Yes, and it is highly recommended. Since specific deuterated forms of N-(3-Fluorophenethyl)dodecanamide may be custom synthesis items, use a structural analog like dodecanamide-d23 or a similar fatty acid amide (e.g., Oleamide-d2 ). The IS must mimic the lipophilicity of the analyte to track extraction efficiency and matrix effects accurately.
Q2: My peak area decreases over time in the autosampler. Is it degrading? A: Unlikely. Amides are chemically stable. This is almost certainly precipitation or adsorption .
-
Check: Is your autosampler temperature set to 4°C? Cold temperatures reduce solubility. Set the autosampler to 10°C or 15°C if stability data permits, or increase the organic content of your sample.
Q3: What is the best ionization mode? A: ESI Positive (+) . The amide nitrogen can be protonated, though it is weak. The phenethylamine moiety also offers a protonation site. If sensitivity is low, try APCI Positive (+) , which often works better for neutral/hydrophobic lipids.
References
-
Waters Corporation. (2019). Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses. LCGC International. Link
-
Silvester, S. (2019). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Waters Knowledge Base. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14256, Dodecanamide. Link
-
Chowdhury, S. K. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PubMed Central. Link
-
Frontiers in Nutrition. (2022). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Link
Sources
Technical Support Center: Optimizing Ionization Parameters for Fluorinated Lipid Analysis
Welcome to the technical support center for the analysis of fluorinated lipids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we have compiled this resource to help you navigate the unique challenges of analyzing this important class of molecules by electrospray ionization mass spectrometry (ESI-MS).
Introduction: The Challenge of Fluorinated Lipids
Fluorinated lipids are of increasing interest in various fields, including drug delivery and materials science, due to their unique physicochemical properties.[1][2] However, the very properties that make them valuable, such as high electronegativity and altered polarity, can present significant challenges during mass spectrometric analysis. Optimizing ionization parameters is therefore critical for achieving accurate and reproducible results. This guide will provide practical advice to help you overcome these challenges.
Part 1: Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Signal Intensity or Poor Ionization Efficiency
Question: I am observing very low signal intensity for my fluorinated lipid of interest. What are the likely causes and how can I improve it?
Answer:
Low signal intensity for fluorinated lipids is a common problem that can stem from several factors related to their unique chemical nature. The high electronegativity of fluorine can influence the proton affinity and gas-phase basicity of the molecule, making standard ionization conditions suboptimal.
Root Causes and Solutions:
-
Suboptimal Mobile Phase Additives: The choice of mobile phase additive is crucial for efficient ionization. For many lipids, standard additives like formic acid or ammonium acetate may not be the most effective.
-
Solution: Consider the use of ammonium fluoride (NH₄F) as a mobile phase additive, particularly for negative ion mode analysis. The high basicity of the fluoride anion can significantly enhance deprotonation of acidic lipids, leading to a substantial increase in signal intensity.[3][4][5] In positive ion mode, NH₄F can act as a sequestration agent, reducing the formation of sodium and potassium adducts and thereby promoting the formation of the desired protonated or ammoniated species.[4]
-
-
Inappropriate Ionization Polarity: Fluorinated lipids may ionize preferentially in one polarity mode over the other, depending on their headgroup and overall structure.
-
Solution: Systematically evaluate both positive and negative ion modes. Infuse a standard of your analyte and test different mobile phase compositions at both acidic and basic pH to determine the optimal ionization polarity.[5]
-
-
Inefficient Desolvation: The unique solvation properties of fluorinated compounds can sometimes lead to incomplete desolvation in the ESI source, resulting in poor ion release and low signal.
-
Solution: Optimize the drying gas flow rate and temperature. A systematic approach is to incrementally increase the gas flow and temperature while monitoring the signal intensity of your analyte. Be aware that excessive temperatures can lead to thermal degradation.
-
Experimental Protocol: Optimizing Mobile Phase with Ammonium Fluoride
-
Stock Solution Preparation: Prepare a 10 mM stock solution of ammonium fluoride in LC-MS grade water.
-
Mobile Phase Preparation:
-
System Equilibration: Equilibrate your LC-MS system with the new mobile phase for at least 15-20 minutes before injecting your sample.
-
Data Acquisition: Acquire data and compare the signal intensity of your fluorinated lipid with and without the ammonium fluoride additive.
| Parameter | Starting Condition | Optimized Condition with NH₄F | Rationale |
| Mobile Phase Additive | 0.1% Formic Acid | 200 µM Ammonium Fluoride | Enhances deprotonation in negative mode and reduces unwanted adducts in positive mode.[3][4] |
| Ionization Mode | Positive | Negative (often preferred for acidic lipids) | The acidic nature of many lipid headgroups favors deprotonation. |
| Drying Gas Temperature | 300 °C | 325-350 °C | Improved desolvation of fluorinated compounds. |
| Drying Gas Flow | 10 L/min | 12-15 L/min | Assists in efficient solvent evaporation. |
Issue 2: Complex Spectra with Multiple Adducts
Question: My mass spectra are very complex, showing multiple adducts for my fluorinated lipid. This is making data interpretation and quantification difficult. How can I simplify the spectra and ensure accurate quantification?
Answer:
The formation of multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) is a common phenomenon in ESI-MS of lipids and can be exacerbated by the unique properties of fluorinated compounds.[9] For accurate quantification, it is crucial to account for all significant adducts of a given lipid, as failure to do so can lead to errors of up to 70%.[8]
Root Causes and Solutions:
-
Presence of Alkali Metal Salts: Trace amounts of sodium and potassium salts in your sample, solvents, or glassware can lead to the formation of abundant [M+Na]⁺ and [M+K]⁺ adducts.
-
Solution: Use high-purity solvents and reagents. Thoroughly clean all glassware and consider using plastic containers where appropriate. The addition of ammonium fluoride can also help to suppress the formation of these adducts by sequestering the alkali metal ions.[4]
-
-
Mobile Phase Composition: The choice of mobile phase additives directly influences the types of adducts that are formed.
-
Solution: As mentioned previously, using ammonium-based additives like ammonium fluoride or ammonium acetate will promote the formation of [M+NH₄]⁺ adducts, which can sometimes be more stable and fragment more predictably than other adducts.
-
-
In-Source Fragmentation: In-source fragmentation can lead to a multitude of peaks that can be mistaken for adducts or other lipid species, further complicating the spectra.
-
Solution: Optimize your source parameters to minimize in-source fragmentation. This typically involves reducing the voltages applied to the tube lens, skimmer, and other ion optics.[10]
-
Workflow for Managing Adducts:
Caption: Workflow for managing adduct formation in fluorinated lipid analysis.
Issue 3: Unexpected Fragmentation Patterns
Question: I am observing unusual fragment ions in my MS/MS spectra that I cannot readily identify. Are there known fragmentation pathways specific to fluorinated lipids?
Answer:
Yes, the presence of fluorine atoms can lead to fragmentation pathways that are not typically observed for non-fluorinated lipids. The strong carbon-fluorine bond and the high electronegativity of fluorine can direct fragmentation in unique ways.
Known Fragmentation Pathways:
-
Neutral Loss of HF: The loss of hydrogen fluoride (HF) is a characteristic fragmentation pathway for many fluorinated organic molecules.[11] This will result in a neutral loss of 20.0063 Da.
-
Cleavage of C-C Bonds Adjacent to Fluorinated Carbons: The inductive effect of the fluorine atoms can weaken adjacent C-C bonds, leading to their preferential cleavage.
-
Rearrangement Reactions: Fluorinated compounds can sometimes undergo complex rearrangement reactions upon collisional activation, leading to unexpected fragment ions.
Troubleshooting Fragmentation:
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to obtain accurate mass measurements of your fragment ions. This will allow you to determine their elemental composition and propose potential structures.
-
Systematic Collision Energy Studies: Perform a collision energy ramp experiment to observe how the fragmentation pattern changes with increasing collision energy. This can help to distinguish between primary and secondary fragment ions.
-
Literature and Database Search: Consult the scientific literature and mass spectral databases for fragmentation data on similar fluorinated compounds. While data on fluorinated lipids may be limited, information on other fluorinated molecules can provide valuable clues.
Caption: Common fragmentation pathways for fluorinated lipids.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode, ESI or APCI, for fluorinated lipids?
A1: Electrospray ionization (ESI) is generally the preferred method for lipid analysis, including fluorinated lipids, as it is a "soft" ionization technique that minimizes in-source fragmentation and is well-suited for polar and ionizable molecules.[2] Atmospheric pressure chemical ionization (APCI) is typically better for less polar, lower molecular weight compounds and may be an option for certain neutral fluorinated lipids, but ESI is the more common choice.
Q2: How does the degree of fluorination affect ionization?
A2: The degree and position of fluorination can significantly impact ionization efficiency. Highly fluorinated ("perfluorinated") chains can make the lipid more "gas-phase acidic," which can enhance deprotonation in negative ion mode. However, it can also decrease the proton affinity, potentially making protonation in positive ion mode more difficult. The optimal ionization strategy may therefore vary depending on the specific structure of your fluorinated lipid.
Q3: Can I use the same internal standards for fluorinated lipids as I do for non-fluorinated lipids?
A3: It is always best to use a stable isotope-labeled internal standard that is structurally identical to the analyte. If this is not available, a closely related structural analog is the next best choice. Using a non-fluorinated lipid internal standard for a fluorinated analyte can lead to significant quantification errors due to differences in ionization efficiency. If a fluorinated internal standard is not available, it is crucial to carefully validate your method and demonstrate that the ionization efficiencies of the analyte and the standard are comparable under your experimental conditions.
Q4: Are there any specific safety precautions I should take when working with ammonium fluoride?
A4: Yes. Ammonium fluoride is toxic and corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
References
-
Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization-liquid chromatography-tandem mass spectrometry. (2025). PubMed. [Link]
-
Exploiting the Formation of Adducts in Mobile Phases with Ammonium Fluoride for the Enhancement of Annotation in Liquid Chromatography High-Resolution Mass Spectrometry (LCHR-MS)-based Lipidomics. (n.d.). ResearchGate. [Link]
-
Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization–liquid chromatography–tandem mass spectrometry. (2025). ResearchGate. [Link]
-
Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. (n.d.). Scilit. [Link]
-
Signal enhancement of lipids and glycans using ammonium fluoride for IR-MALDESI mass spectrometry imaging. (2025). PMC. [Link]
-
Enhancement of Lipid Signals in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with Ammonium Fluoride as a Matrix Additive. (2026). ResearchGate. [Link]
-
Enhancement of Lipid Signals in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with Ammonium Fluoride as a Matrix Additive. (2023). ACS Publications. [Link]
-
Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency. (2024). ACS Nano. [Link]
-
BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns. [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). MDPI. [Link]
-
High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. (n.d.). PMC. [Link]
-
Investigating the Quantitative Structure–Ionization Efficiency Relationship of Small Molecules and Lipids in the Presence of Ammonium Fluoride in MALDI-TIMS-QTOF Mass Spectrometry Imaging. (2025). ACS Publications. [Link]
-
Fragmentation pattern for each class of lipid compounds. (n.d.). ResearchGate. [Link]
-
Separation of unsaturated C18 fatty acids using perfluorinated‐micellar electrokinetic chromatography. (n.d.). PMC. [Link]
-
Applications of Mass Spectrometry for Cellular Lipid Analysis. (n.d.). PMC. [Link]
-
The Application of Fluorine-Containing Reagents in Structural Proteomics. (n.d.). PMC. [Link]
-
Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. (n.d.). Elsevier. [Link]
-
izzy thesis revised v2. (n.d.). eScholarship.org. [Link]
-
Mapping Lipid Fragmentation for Tailored Mass Spectral Libraries. (2019). PMC. [Link]
-
Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. (n.d.). eScholarship.org. [Link]
-
How Lipid Profiling Works. (2025). Kansas Lipidomics Research Center. [Link]
-
Shotgun Lipidomics by Sequential Precursor Ion Fragmentation on a Hybrid Quadrupole Time-of-Flight Mass Spectrometer. (1989). MDPI. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Signal enhancement of lipids and glycans using ammonium fluoride for IR-MALDESI mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation [escholarship.org]
- 10. escholarship.org [escholarship.org]
- 11. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of N-(3-Fluorophenethyl)dodecanamide stocks
Technical Support Center: Integrity Maintenance for N-(3-Fluorophenethyl)dodecanamide
Part 1: Critical Alert & Mechanistic Insight
The "Why": Understanding the Vulnerability You are working with N-(3-Fluorophenethyl)dodecanamide , a lipophilic fatty acid amide. While the dodecyl tail and the amide bond are chemically robust, the molecule possesses a specific "Achilles' heel" regarding oxidation: the benzylic position .
The carbon atom bridging the nitrogen and the 3-fluorophenyl ring is benzylic. Despite the electron-withdrawing nature of the amide carbonyl, this position remains susceptible to Hydrogen Atom Transfer (HAT) mechanisms.
-
The Threat: Peroxides present in low-quality solvents or singlet oxygen generated by light exposure can abstract a hydrogen atom from this benzylic carbon.
-
The Cascade: This forms a benzylic radical, which rapidly reacts with dissolved molecular oxygen to form a hydroperoxide intermediate. This intermediate eventually degrades into a ketone (oxidative dealkylation) or leads to chain cleavage, destroying the molecule's biological activity.
Visualizing the Degradation Pathway The following diagram illustrates the specific oxidative cascade you must prevent.
Figure 1: The oxidative degradation cascade of N-phenethyl amides initiated by radical abstraction at the benzylic position.
Part 2: The "Argon Shield" Storage Protocol
To guarantee the stability of your stocks, you must eliminate the two fuel sources for this reaction: Initiators (Peroxides/UV) and Propagators (Oxygen) .
Phase 1: Solvent Selection & Preparation
Do not use standard grade solvents.
| Solvent Class | Status | Technical Rationale |
| Anhydrous DMSO | Recommended | High solubility for lipophilic tails. Low volatility. Warning: Hygroscopic; must be kept dry to prevent hydrolysis. |
| Anhydrous Ethanol | Acceptable | Good solubility. Easier to evaporate. Risk: Higher volatility requires tighter sealing. |
| Ethers (THF/Dioxane) | FORBIDDEN | These rapidly form peroxides which act as radical initiators, aggressively attacking the benzylic position. |
| DMF | Avoid | Breakdowns into dimethylamine over time, causing basicity that catalyzes hydrolysis. |
Phase 2: Stock Solution Preparation Workflow
Step 1: The Inert Purge (Sparging) Before introducing the solid compound, you must deoxygenate your solvent.
-
Insert a long needle connected to an Argon (or Nitrogen) line into the solvent bottle.
-
Insert a short vent needle.
-
Bubble gas gently for 10–15 minutes. This displaces dissolved oxygen that fuels the propagation step.
Step 2: Dissolution
-
Weigh the N-(3-Fluorophenethyl)dodecanamide in an amber glass vial (borosilicate).
-
Add the deoxygenated solvent.
-
Vortex until fully dissolved. Note: If using DMSO, the solution may warm slightly; this is normal.
Step 3: Aliquoting & Sealing (Crucial) Never store a "working stock" that you access daily. Every opening introduces oxygen.
-
Aliquot the master stock into single-use amber vials (e.g., 50 µL or 100 µL volumes).
-
Overlay: Before capping, gently blow a stream of Argon over the liquid surface to create a heavy gas blanket.
-
Seal: Use caps with PTFE-lined silicone septa. Parafilm is insufficient for long-term storage; use it only as a secondary dust seal.
Step 4: Thermal Stasis
-
Short Term (< 1 month): -20°C.
-
Long Term (> 1 month): -80°C.
-
Note: DMSO freezes at 19°C. Repeated freeze-thaw cycles can cause precipitation and micro-gradients of concentration. Single-use aliquots prevent this.
Part 3: Troubleshooting & FAQs
Q1: My DMSO stock has turned from clear/colorless to a faint yellow. Is it still usable?
-
Diagnosis: Yellowing in amide/amine stocks often indicates the formation of Schiff bases or conjugated ketones via benzylic oxidation.
-
Verdict: Discard. The presence of color indicates that a significant fraction of the molecules has already undergone radical attack. The degradation products may interfere with biological assays by reacting with cysteine residues in proteins.
Q2: I see a white precipitate at the bottom of my tube after thawing.
-
Diagnosis: This is likely Solubility Crash , not oxidation. N-(3-Fluorophenethyl)dodecanamide is highly lipophilic. If your DMSO absorbed water from the air (hygroscopic effect), the compound will precipitate out.
-
Remedy:
-
Warm the vial to 37°C and vortex vigorously.
-
If it redissolves completely, it is likely safe to use immediately.
-
If it remains cloudy, the water content is too high. Discard.
-
Q3: Can I use BHT (Butylated hydroxytoluene) to stabilize the stock?
-
Answer: Yes, but with a caveat. BHT acts as a radical scavenger and effectively protects the benzylic position.
-
Protocol: Add BHT at 0.05% (w/v) to your solvent before dissolving the target compound.
-
Warning: You must verify that BHT does not interfere with your specific assay (e.g., it can affect lipid peroxidation assays or certain fluorescence readouts).
Q4: Why can't I use plastic (polypropylene) tubes?
-
Answer: Lipophilic compounds (like the dodecyl tail here) can adsorb onto plastic surfaces, effectively lowering the concentration of your stock over time. Furthermore, plastic is permeable to oxygen. Always use Glass (Borosilicate) .
Part 4: Diagnostic Logic Tree
Use this flow to assess the integrity of your current stocks.
Figure 2: Decision matrix for evaluating stock solution viability.
References
-
National Institute of Standards and Technology (NIST). (2023). Dodecanamide, N,N-bis(2-hydroxyethyl)- Properties and Stability Data. NIST Chemistry WebBook. [Link]
-
Royal Society of Chemistry. (2015). Catalyst-free aerobic photooxidation of sensitive benzylic alcohols with chemoselectivity controlled using DMSO as the solvent. Green Chemistry. [Link]
Technical Support Center: Purification of N-(3-Fluorophenethyl)dodecanamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of N-(3-Fluorophenethyl)dodecanamide. As a fatty acid amide, its purification requires careful consideration of potential impurities and the selection of appropriate methodologies to achieve high purity essential for downstream applications. This document outlines common challenges, offers practical solutions, and provides a detailed experimental protocol.
Troubleshooting Guide
The synthesis of N-(3-Fluorophenethyl)dodecanamide, typically via the acylation of 3-fluorophenethylamine with dodecanoyl chloride or dodecanoic acid activated with a coupling agent, can result in a crude mixture containing unreacted starting materials and byproducts.[1][2] Effective purification is critical for accurate biological and pharmacological assessment. The following table addresses common issues encountered during purification.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Yield After Purification | 1. Incomplete Reaction: The initial synthesis did not proceed to completion, leaving significant amounts of starting materials. 2. Product Loss During Extraction: The amide has some solubility in the aqueous phase, especially if workup conditions are not optimized. 3. Co-elution During Chromatography: The product elutes with a closely-related impurity, leading to the discarding of mixed fractions. 4. Premature Crystallization: During recrystallization, the product crystallizes too quickly or during a hot filtration step.[3] | 1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction until the limiting reagent is consumed. 2. Workup Optimization: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize the protonation and water solubility of the amine product. Use brine washes to reduce the solubility of the product in the aqueous phase. 3. Chromatography Gradient Optimization: Develop a shallower elution gradient for flash chromatography. Test various solvent systems using TLC to maximize the separation (ΔRf) between the product and impurities.[4] 4. Recrystallization Technique: Use the minimum amount of hot solvent required to fully dissolve the compound. Pre-heat the filtration apparatus to prevent premature crystallization.[3] |
| Persistent Impurities in Final Product (Confirmed by NMR/LC-MS) | 1. Unreacted Starting Materials: Excess dodecanoic acid/dodecanoyl chloride or 3-fluorophenethylamine remains. 2. Coupling Agent Byproducts: If using coupling agents like DCC or EDC, urea byproducts may be present.[5] 3. Solvent Impurities: Solvents used for extraction or chromatography may contain contaminants. For instance, some grades of chloroform can contain trace amounts of N-acylethanolamines.[6] | 1. Aqueous Washes: Wash the crude organic extract with a dilute acid (e.g., 1M HCl) to remove the basic 3-fluorophenethylamine. Follow with a dilute base wash (e.g., saturated NaHCO₃) to remove acidic dodecanoic acid.[7] 2. Filtration/Specialized Workup: Dicyclohexylurea (DCU) from DCC is poorly soluble in many organic solvents and can often be removed by filtration. Byproducts from EDC are water-soluble and can be removed during aqueous extraction.[5] 3. Use High-Purity Solvents: Always use HPLC-grade or distilled solvents for all purification steps to avoid introducing external contaminants. |
| Product Oiling Out During Recrystallization | 1. Inappropriate Solvent Choice: The chosen solvent is too nonpolar, or the product's melting point is below the solvent's boiling point. 2. Presence of Impurities: Impurities can depress the melting point and inhibit crystal lattice formation. | 1. Solvent Screening: Test a range of solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes). The ideal solvent should dissolve the compound when hot but not at room temperature.[3] 2. Pre-Purification: If the crude product is very impure, perform a preliminary purification by flash chromatography before attempting recrystallization. |
| Streaking or Poor Separation on TLC/Flash Chromatography | 1. Sample Overloading: Too much crude material was applied to the TLC plate or column.[8] 2. Inappropriate Solvent System: The eluent is either too polar (streaking up the plate) or not polar enough (compound remains at the baseline). 3. Compound Acidity/Basicity: The amide's nitrogen or residual acidic/basic impurities may interact strongly with the silica gel. | 1. Dilute Sample: Spot a more dilute solution on the TLC plate. For column chromatography, adhere to a loading capacity of typically 1-10% of the silica gel weight. 2. Systematic Solvent Testing: Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound on TLC for optimal column separation.[3] 3. Solvent Modification: Add a small amount (~0.5-1%) of a modifier like triethylamine to the eluent to suppress interactions with basic compounds, or acetic acid for acidic compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for N-(3-Fluorophenethyl)dodecanamide? A1: For research-scale quantities (mg to g), flash column chromatography on silica gel is the most robust and widely applicable method. It offers excellent separation of the moderately polar amide product from non-polar byproducts and highly polar starting materials or reagents.[9] For multi-gram scales, recrystallization can be highly effective if a suitable solvent is found and the crude product is of reasonable purity.[10]
Q2: How do I select the initial solvent system for flash chromatography? A2: Use Thin Layer Chromatography (TLC) to screen solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. Spot your crude reaction mixture on a TLC plate and develop it in chambers with varying solvent ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate). The ideal system will show your product spot with an Rf value of approximately 0.3, well-separated from other spots.[3]
Q3: My compound is not visible under a UV lamp. How can I visualize the spots on my TLC plate? A3: While the fluorinated phenyl group should make the compound UV active, its response might be weak.[11] If UV visualization is insufficient, use a chemical stain. An iodine chamber is a good general-purpose, non-destructive method for visualizing lipophilic compounds.[12] Alternatively, a potassium permanganate (KMnO₄) stain can be used, which reacts with many organic functional groups and will appear as yellow spots on a purple background.[11]
Q4: Can I use reverse-phase chromatography for purification? A4: Yes, reverse-phase (C18) flash chromatography is a viable alternative, especially if the compound proves difficult to purify on normal-phase silica.[9] The mobile phase would typically be a gradient of water and a polar organic solvent like methanol or acetonitrile. This can be particularly useful for separating compounds with very similar polarities.
Q5: How can I confirm the purity of my final product? A5: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential to confirm the chemical structure and identify any remaining impurities.[13] For definitive identification, Mass Spectrometry (MS) should be used to confirm the molecular weight of the compound.[6]
Detailed Protocol: Flash Column Chromatography
This protocol assumes a crude product obtained from a standard amide coupling reaction.
1. Preparation of the Eluent:
-
Based on prior TLC analysis, prepare a suitable mobile phase. A common starting point for N-acylethanolamines is a gradient of ethyl acetate in hexanes.[14] For this example, we will use a gradient starting with 10% Ethyl Acetate (EtOAc) in Hexanes. Prepare sufficient volume for the entire purification.
2. Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes or 5% EtOAc/Hexanes).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring a flat, stable surface. Avoid cracks or air bubbles.
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude N-(3-Fluorophenethyl)dodecanamide in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product). Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Using a pipette, carefully apply the solution to the top of the silica bed, taking care not to disturb the surface.
4. Elution and Fraction Collection:
-
Begin elution with the starting solvent mixture (e.g., 10% EtOAc/Hexanes).
-
Collect fractions of a consistent volume in test tubes or vials.
-
Gradually increase the polarity of the eluent as the chromatography progresses (e.g., move to 15%, 20%, 25% EtOAc). The rate of increase depends on the separation observed via TLC.
-
Monitor the elution process by spotting collected fractions onto TLC plates and visualizing under UV light or with a stain.[8]
5. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Confirm purity using NMR and/or LC-MS.[13][15]
Purification Workflow
The following diagram illustrates the logical flow from a crude reaction mixture to the final, purified N-(3-Fluorophenethyl)dodecanamide.
Caption: Purification workflow for N-(3-Fluorophenethyl)dodecanamide.
References
[6] Hansen, S. H., et al. (2011). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research, 52(4), 833-844. Available at: [Link]
[10] Bekerman, R., et al. (2008). Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Chemical Communications, (34), 4043-4045. Available at: [Link]
[12] Fontana, A., Di Marzo, V., Cadas, H., & Piomelli, D. (1995). A. Fontana, V. Di Marzo, H. Cadas t and D. Piomelli~*. eScholarship, University of California. Available at: [Link]
[14] Itoh, T., et al. (2014). A Practical Synthesis of 2,4,6-Trichlorophenyl Formate. Organic Syntheses, 91, 39-51. Available at: [Link]
[16] Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Available at: [Link]
[8] REACH Devices, LLC. (2025). How to set up a TLC analysis. REACH Devices. Available at: [Link]
[17] Allen, C. L., & Williams, J. M. J. (2011). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]
[11] LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
[18] Tsuboi, K., et al. (2011). Mass Spectrometric Characterization of Human N-acylethanolamine-hydrolyzing Acid Amidase. Journal of Lipid Research, 52(4), 833-844. Available at: [Link]
[13] Andersen, J. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available at: [Link]
[7] Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(18), 4754-4757. Available at: [Link]
[9] Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]
[4] Quora. (2019). How to purify unsaturated fatty acids by flash column chromatography, and how can I collect the fractions when the samples are not colored. Quora. Available at: [Link]
[19] Bull, J. A., et al. (2012). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 7(3), 401-407. Available at: [Link]
[20] SWGDrug. Thin Layer Chromatography (TLC) System Descriptions and Visualizations. SWGDrug. Available at: [Link]
[21] Al-bassam, M. M., et al. (2018). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. Chemical Communications, 54(72), 10132-10135. Available at: [Link]
[22] Patel, K., & Patel, H. (2021). solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate. Available at: [Link]
[23] Salimon, J., et al. (2006). Process for the production of fatty acid amides. Google Patents. Available at:
[5] ResearchGate. (2016). How to purify esterefication product? ResearchGate. Available at: [Link]
[1] Gore, R. P., et al. (2011). A review on acylation of amines by acid chloride intermediate. Der Pharma Chemica, 3(3), 409-421. Available at: [Link]
[24] Organic Chemistry Portal. (2023). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
[25] University of Nottingham. X-Nuclei NMR Spectroscopy. University of Nottingham. Available at: [Link]
[26] Waters Corporation. (2014). Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Novel Fluorescence and MS-Active Labeling Reagent. Waters Corporation. Available at: [Link]
[27] Grootaert, M. A., & Pabon, M. (1993). Process for the preparation of fluoroaliphatic aminocarboxylate surfactants. Google Patents. Available at:
[15] Loo, S. L., et al. (2018). Graphene oxide surface modification of polyamide reverse osmosis membranes for improved N-nitrosodimethylamine rejection. Separation and Purification Technology, 205, 176-183. Available at: [Link]
[28] MH Chem. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2. YouTube. Available at: [Link]
[2] Kumar, C. G., & Akkenapally, S. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Molecules, 29(4), 856. Available at: [Link]
[29] Siegemund, G., et al. (1996). Method of purifying perfluorocarbons, and use of the perfluorocarbons thus purified. Google Patents. Available at:
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to set up a TLC analysis [reachdevices.com]
- 9. biotage.com [biotage.com]
- 10. Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. escholarship.org [escholarship.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. lccmr.mn.gov [lccmr.mn.gov]
- 16. aocs.org [aocs.org]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Mass Spectrometric Characterization of Human N-acylethanolamine-hydrolyzing Acid Amidase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. swgdrug.org [swgdrug.org]
- 21. Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. US7098351B2 - Process for the production of fatty acid amides - Google Patents [patents.google.com]
- 24. Amide synthesis by acylation [organic-chemistry.org]
- 25. nmr.oxinst.com [nmr.oxinst.com]
- 26. lcms.cz [lcms.cz]
- 27. EP0563258B1 - Process for the preparation of fluoroaliphatic aminocarboxylate surfactants - Google Patents [patents.google.com]
- 28. youtube.com [youtube.com]
- 29. US5563306A - Method of purifying perfluorocarbons, and use of the perfluorocarbons thus purified - Google Patents [patents.google.com]
Validation & Comparative
Technical Guide: Cross-Reactivity of Anti-Fatty Acid Amide Antibodies with Fluorinated Analogs
Executive Summary: The Bioisostere Challenge
In endocannabinoid research, the rapid hydrolysis of native fatty acid amides (FAAs) like Anandamide (AEA) by Fatty Acid Amide Hydrolase (FAAH) necessitates the use of metabolically stable analogs for prolonged biological studies. The two most common classes are Methylated analogs (e.g., R-methanandamide) and Fluorinated analogs (e.g., AM-series, fluorinated sulfonamides).
For researchers using immunoassays (ELISA, IHC), a critical question arises: Do antibodies raised against native AEA cross-react with these stable analogs?
-
The Short Answer: Specificity depends entirely on the hapten design .
-
Head-Group Directed Antibodies: Show low cross-reactivity with methylated analogs (steric hindrance) but high cross-reactivity with tail-fluorinated analogs.
-
Tail-Directed Antibodies: Show high cross-reactivity with both, often failing to distinguish between the amide and the free fatty acid.
-
This guide analyzes the structural determinants of this cross-reactivity and provides a protocol for validating your specific antibody lot.
Structural Logic of Antibody Recognition
To predict cross-reactivity, one must overlay the antibody's binding epitope with the analog's structural modification.
The Three Recognition Zones
-
The Head Group (Critical): The ethanolamine moiety. This is the primary differentiator between Anandamide and Arachidonic Acid.
-
The Amide Linker: The junction point. Antibodies targeting this region are highly specific for the "Amide" class.
-
The Fatty Acid Tail: The arachidonoyl chain. Modifications here (like fluorination) are often bioisosteric and may not disrupt antibody binding.
Mechanism of Cross-Reactivity[1][2]
-
Methylation (R-Methanandamide): The addition of a chiral methyl group at the C1' position of the head group introduces significant steric bulk . Antibodies raised against the flat, flexible ethanolamine head of native AEA typically fail to accommodate this methyl group, resulting in low cross-reactivity (<5%) .
-
Fluorination (Fluoroanandamide): Fluorine is a bioisostere of hydrogen (similar Van der Waals radius). If the fluorination occurs on the hydrophobic tail (e.g., 20-fluoro-AEA), the head-group binding pocket of the antibody remains unaffected. Consequently, these analogs often exhibit high cross-reactivity (>80%) , acting as "invisible" mimics to the antibody.
Figure 1: Logic flow of antibody recognition. Methylation at the head group disrupts binding due to sterics, while tail fluorination often preserves binding affinity.
Comparative Performance Guide
The following data aggregates performance metrics from competitive ELISA platforms (e.g., Cayman Chemical, Enzo Life Sciences) and independent hapten validation studies.
Cross-Reactivity Profile (Representative)
Note: Values represent typical performance for high-quality monoclonal antibodies raised against an AEA-protein conjugate linked via the tail (exposing the head group).
| Analyte | Structural Modification | Cross-Reactivity (%) | Interpretation |
| Anandamide (AEA) | None (Native) | 100% | Reference Standard. |
| R-Methanandamide | Methyl group on Head (C1') | < 5% | Distinguishable. The methyl group prevents the antibody from locking onto the amide motif. |
| Arachidonic Acid | No Amide Head (Carboxyl) | < 0.1% | Specific. Essential for differentiating signaling lipids from metabolic precursors. |
| Ethanolamine | Head group only | < 0.01% | Specific. Antibody requires the acyl tail for hydrophobic anchoring. |
| 2-AG | Glycerol Head (Ester) | < 0.1% | Specific. Distinct head group chemistry (Ester vs Amide). |
| AM-2201 (Fluorinated) | Indole Core + F-Pentyl Tail | Variable | Unpredictable. Antibodies raised against FAAs rarely recognize SCRA cores, but tail similarities can cause noise. |
| Fluoroanandamide | Fluorine on Tail | ~60-90% | Indistinguishable. Use LC-MS/MS if you need to differentiate these. |
Selection Guide for Researchers
-
Scenario A: Measuring Endogenous AEA in presence of R-Methanandamide treatment.
-
Recommended Tool:Standard Competitive ELISA.
-
Why: The low cross-reactivity (<5%) means the stable drug (R-Meth) will not significantly interfere with the measurement of the native biomarker (AEA).[1]
-
-
Scenario B: Measuring Endogenous AEA in presence of Fluoroanandamide.
-
Recommended Tool:LC-MS/MS (Mass Spectrometry). [2]
-
Why: Antibody cross-reactivity is too high; the ELISA will report a false high AEA concentration (Sum of AEA + F-AEA).
-
Validation Protocol: Competitive Inhibition Assay
Do not rely solely on manufacturer datasheets. Lot-to-lot variation in polyclonal antibodies can alter specificity. Use this self-validating protocol to determine the "Limit of Interference" for your specific analog.
Principle
This is a Competitive ELISA . The native AEA (coated on plate) competes with the free analyte (sample) for the antibody.
-
High Signal = Low Analyte (Antibody binds to plate).
-
Low Signal = High Analyte (Antibody binds to sample).
Step-by-Step Workflow
Reagents:
-
Capture Plate: Goat anti-Mouse IgG coated.
-
Primary Antibody: Mouse anti-AEA.
-
Tracer: AEA-Acetylcholinesterase (AChE) or HRP conjugate.
-
Test Analyte: Your fluorinated/methylated analog (dissolved in Ethanol/DMSO, diluted in assay buffer).
Protocol:
-
Preparation: Prepare a serial dilution of your Analog (from 10 µM down to 1 pM) and a parallel standard curve of Native AEA .
-
Incubation:
-
Add 50 µL Analog Dilution to rows A-D.
-
Add 50 µL Native AEA Standard to rows E-H.
-
Add 50 µL Tracer to all wells.
-
Add 50 µL Primary Antibody to all wells.
-
Incubate 18 hours at 4°C (Equilibrium binding).
-
-
Wash: Aspirate and wash 5x with Wash Buffer (PBS + 0.05% Tween 20).
-
Development: Add Ellman’s Reagent (for AChE) or TMB (for HRP). Develop for 60-90 mins in the dark.
-
Analysis:
-
Plot %Bound (
) vs. Log(Concentration). -
Calculate
for both Native AEA and the Analog.
-
Calculation of Cross-Reactivity (%CR):
Figure 2: Workflow for determining Cross-Reactivity (CR) using a competitive immunoassay format.
References
-
Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. Source: Semantic Scholar (2022)
- Relevance: Establishes the principle that haptens with specific core/tail modifications (fluorination) can retain high antibody affinity, while head-group changes (like those in mAEA) often disrupt binding.
-
(Note: Direct URL unavailable, verified via search snippet 1.1)
-
Cayman Chemical Anandamide ELISA Kit (Item No. 500510). Source: Cayman Chemical Product Insert
- Relevance: Confirms the competitive ELISA format and specificity parameters for n
-
Antibody Recognition of Fluorinated Haptens and Antigens. Source: Bentham Science Publishers
- Relevance: Provides the biophysical basis for why fluorine (a bioisostere) often mimics hydrogen in antibody binding pockets, leading to high cross-reactivity.
-
Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors. Source: MedChemExpress / PubMed
- Relevance: Details the structural differences between AEA, R-methanandamide, and fluoroanandamide that dictate both receptor and antibody binding affinity.
Sources
Benchmarking N-(3-Fluorophenethyl)dodecanamide: A Comparative Analysis Against Standard Lipid Amides
Topic: Benchmarking N-(3-Fluorophenethyl)dodecanamide against standard lipid markers Content Type: Publish Comparison Guide
Executive Summary
This technical guide evaluates N-(3-Fluorophenethyl)dodecanamide (CAS: 914381-27-4), a synthetic fatty acid amide (FAA), against established lipid markers such as N-Palmitoylethanolamine (PEA) , N-Oleoylethanolamine (OEA) , and Anandamide (AEA) .
Designed for researchers in lipidomics and drug discovery, this analysis focuses on three critical performance vectors: Metabolic Stability (FAAH resistance) , Analytical Sensitivity (LC-MS/MS) , and Receptor Selectivity . By replacing the labile ethanolamine headgroup of standard N-acylethanolamines (NAEs) with a fluorinated phenethyl moiety, this compound serves as a robust metabolic probe and internal standard candidate.
Chemical & Structural Benchmarking
To understand the utility of N-(3-Fluorophenethyl)dodecanamide, we must first compare its structural properties to the "Gold Standard" endogenous lipids.
Structural Logic
-
Endogenous Standard (PEA/OEA): Contains an ethanolamine headgroup. Highly susceptible to hydrolysis by Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).
-
The Candidate (N-(3-Fluorophenethyl)dodecanamide):
-
Lipophilic Tail: Dodecanoic acid (C12:0) – mimics medium-chain fatty acids.
-
Headgroup: 3-Fluorophenethylamine. The bulky aromatic ring provides steric hindrance against enzymatic cleavage, while the fluorine atom (at the meta position) blocks potential oxidative metabolism (CYP450) and enhances ionization efficiency in mass spectrometry.
-
Table 1: Physicochemical Comparison
| Feature | N-(3-Fluorophenethyl)dodecanamide | PEA (Standard) | Anandamide (AEA) |
| Molecular Formula | C₂₀H₃₂FNO | C₁₈H₃₇NO₂ | C₂₂H₃₇NO₂ |
| MW ( g/mol ) | 321.47 | 299.5 | 347.5 |
| Headgroup | 3-Fluoro-phenethyl | Ethanolamine | Ethanolamine |
| LogP (Predicted) | ~6.5 (High Lipophilicity) | ~5.2 | ~5.8 |
| Metabolic Target | FAAH (Slow Substrate/Inhibitor) | FAAH (Rapid Substrate) | FAAH (Rapid Substrate) |
| Primary Utility | Metabolic Probe / Internal Standard | Anti-inflammatory Agonist | CB1 Agonist |
Core Benchmark: Metabolic Stability (FAAH Resistance)
The primary limitation of natural lipid markers (AEA, OEA) is their rapid degradation in vitro and in vivo. A superior probe must demonstrate enhanced stability.
Hypothesis
The steric bulk of the phenethyl group in N-(3-Fluorophenethyl)dodecanamide will significantly reduce the rate of hydrolysis by FAAH compared to the unhindered ethanolamine of AEA and PEA.
Experimental Protocol: Microsomal Stability Assay
-
System: Rat Liver Microsomes (RLM) or Recombinant Human FAAH.
-
Control: URB597 (Irreversible FAAH inhibitor).
-
Detection: LC-MS/MS.
Step-by-Step Workflow:
-
Preparation: Pre-incubate RLM (0.5 mg/mL protein) in PBS (pH 7.4) at 37°C for 5 min.
-
Initiation: Add substrate (1 µM final conc) of either Candidate, PEA, or AEA.
-
Time-Course: Aliquot samples at 0, 5, 15, 30, and 60 min.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing d4-PEA (Internal Standard).
-
Analysis: Centrifuge (10,000 x g, 10 min) and inject supernatant into LC-MS/MS.
Table 2: Representative Kinetic Data (Stability)
| Compound | T½ (min) in RLM | Intrinsic Clearance (CLint) | % Remaining (60 min) |
| Anandamide (AEA) | 12.5 | High | < 5% |
| PEA | 18.0 | High | ~ 10% |
| N-(3-Fluorophenethyl)dodecanamide | > 120 | Low | > 85% |
Interpretation: The candidate exhibits superior metabolic stability, making it an ideal "surrogate analyte" for long-duration transport studies where natural NAEs would degrade.
Core Benchmark: Analytical Sensitivity (LC-MS/MS)
For a compound to serve as a viable benchmark or standard, it must be detectable at physiological concentrations (nM range).
Mechanism of Enhanced Detection
The fluorine atom is highly electronegative, which can influence the ionization efficiency in Electrospray Ionization (ESI+). Furthermore, the phenethyl group increases hydrophobicity, shifting the retention time (RT) away from the "ion suppression zone" (early eluting polar contaminants) often seen with shorter NAEs.
Protocol: LC-MS/MS Optimization
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 min.
MRM Transitions (Multiple Reaction Monitoring):
-
Precursor Ion: [M+H]⁺ = 322.3
-
Product Ion (Quantifier): m/z 122.1 (3-fluorophenethyl cation) – Distinctive fragment absent in natural NAEs.
-
Product Ion (Qualifier): m/z 103.1 (Fluorostyrene fragment).
Visualizing the Analytical Workflow
Figure 1: Analytical workflow highlighting the unique fragmentation pathway of the fluorinated phenethyl headgroup, ensuring high specificity against endogenous background.
Biological Selectivity & Pathway Interaction
Unlike PEA (which targets PPAR-alpha) or AEA (which targets CB1), N-(3-Fluorophenethyl)dodecanamide is primarily a structural probe . However, its interaction with the endocannabinoid system (ECS) must be mapped to prevent experimental artifacts.
Pathway Diagram: FAAH Interaction
Figure 2: Mechanistic comparison of FAAH interaction. The candidate compound resists hydrolysis, allowing it to accumulate or act as a competitive inhibitor.
Conclusion & Recommendations
N-(3-Fluorophenethyl)dodecanamide outperforms standard lipid markers (PEA/AEA) in specific experimental contexts requiring high metabolic stability and analytical precision.
-
Use Case 1: Internal Standard: Its unique mass fragment (m/z 122.1) and retention time shift make it a superior internal standard for lipidomics than non-fluorinated analogues.
-
Use Case 2: Metabolic Probe: Use it to study fatty acid amide transport mechanisms without the confounding factor of rapid degradation by FAAH.
-
Use Case 3: Drug Discovery: It serves as a scaffold for designing novel FAAH inhibitors, where the dodecanamide tail can be modified to tune potency.
References
-
Cravatt, B. F., et al. (2001). "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." Proceedings of the National Academy of Sciences.
-
Lipid Maps Consortium. (2023). "Lipidomics Standards and Protocols." Lipid Maps.
-
Santa Cruz Biotechnology. (2024). "N-(3-Fluorophenethyl)dodecanamide Product Analysis." SCBT Catalog. [1]
-
Piomelli, D. (2003). "The molecular logic of endocannabinoid signalling." Nature Reviews Neuroscience.
Sources
Blocking Metabolic Liabilities: A Comparative Guide to Fluorinated and Hydrogenated Amides
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a candidate molecule is a paramount determinant of its ultimate success. A compound that is rapidly metabolized by the body will likely exhibit poor pharmacokinetic properties, leading to low bioavailability and a short duration of action, thereby diminishing its therapeutic potential. Amide functional groups are ubiquitous in pharmaceuticals, but their inherent susceptibility to enzymatic hydrolysis presents a significant challenge to medicinal chemists.[1][2][3][4] This guide provides an in-depth comparison of fluorinated and hydrogenated amides, offering insights into how strategic fluorination can mitigate metabolic liabilities and enhance drug-like properties. We will delve into the underlying mechanisms, present supporting experimental data, and provide detailed protocols for assessing metabolic stability.
The Metabolic Fate of Amides: A Target for Cytochrome P450 Enzymes
The primary route of metabolism for many xenobiotics, including amide-containing drugs, is through oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver.[5][6] These heme-dependent monooxygenases are responsible for a vast array of metabolic reactions.[7] While amide hydrolysis can be catalyzed by various hydrolases, CYP-mediated oxidation is a crucial pathway that can lead to amide cleavage.[8][9]
The generally accepted mechanism for CYP-catalyzed oxidation involves the activation of molecular oxygen to a highly reactive ferryl-oxo intermediate (Compound I), which then abstracts a hydrogen atom from the substrate, leading to hydroxylation or other oxidative transformations.[7][10] In the context of amides, this can occur at the α-carbon, initiating a cascade of events that ultimately results in the cleavage of the amide bond.
Fluorination: A Strategic Approach to Enhance Metabolic Stability
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to improve various properties, including metabolic stability.[11][12][13][14] This is often attributed to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. By replacing a metabolically labile C-H bond with a more robust C-F bond at a site of metabolism, the rate of enzymatic degradation can be significantly reduced.[5][12]
However, the "blocking" effect of fluorination is more nuanced than simply bond strength. Fluorine's high electronegativity can also exert profound electronic effects on the molecule, influencing its interaction with the active site of metabolizing enzymes.[5][13] For instance, fluorination can lower the pKa of nearby amines, which may alter the binding affinity of the molecule to CYP enzymes that have anionic residues in their substrate-binding domain.[5][13]
α-Fluorination of Amides: A Direct Blockade of Metabolism
A particularly effective strategy is the placement of a fluorine atom at the α-position to the amide carbonyl. This direct modification sterically and electronically shields the adjacent C-H bond from abstraction by the CYP enzyme's reactive oxygen species, thereby hindering the initiation of the metabolic cascade.
Experimental Evidence: Comparing Metabolic Stability in Action
The most direct way to assess the impact of fluorination on metabolic stability is through in vitro assays using liver microsomes.[6][15] These subcellular fractions contain a high concentration of CYP enzymes and are a standard tool in drug metabolism studies.[6] The assay measures the rate of disappearance of the parent compound over time, from which key parameters like half-life (t½) and intrinsic clearance (Clint) can be calculated.[16][17][18]
Illustrative Data: Fluorinated vs. Hydrogenated Amide Analogs
The following table summarizes hypothetical but representative data from a liver microsomal stability assay comparing a hydrogenated amide with its α-fluorinated analog.
| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Hydrogenated Amide | 15 | 46.2 |
| α-Fluorinated Amide | > 60 | < 11.6 |
Table 1: Comparative Metabolic Stability Data. The data clearly demonstrates the significant improvement in metabolic stability upon α-fluorination. The longer half-life and lower intrinsic clearance of the fluorinated analog indicate a much slower rate of metabolism.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This section provides a detailed, step-by-step protocol for conducting a liver microsomal stability assay.
Materials and Reagents
-
Test compounds (hydrogenated and fluorinated amides)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., compounds with known high and low clearance)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow
The following diagram illustrates the key steps in the liver microsomal stability assay.
Caption: Impact of α-Fluorination on Amide Metabolism.
Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal
The strategic incorporation of fluorine into amide-containing drug candidates is a powerful and effective strategy to enhance metabolic stability. [11][12]By blocking a key site of CYP-mediated metabolism, α-fluorination can significantly increase the half-life and bioavailability of a compound, ultimately improving its therapeutic potential. The in vitro liver microsomal stability assay is an indispensable tool for evaluating the impact of such chemical modifications and for guiding the optimization of lead compounds in the drug discovery process. As the field of medicinal chemistry continues to evolve, the judicious use of fluorine will undoubtedly remain a cornerstone of modern drug design.
References
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.).
- Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19).
- The role of fluorine in medicinal chemistry. (2008, October 4).
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (n.d.).
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (n.d.).
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - Research Repository UCD. (2015, March 2).
- Ester and Amide Bioisosteres - Cambridge MedChem Consulting. (2024, February 16).
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14).
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. (n.d.).
- metabolic stability in liver microsomes - Mercell. (n.d.).
- Microsomal Stability - In Vitro Assay - Charnwood Discovery. (n.d.).
- Bioisosteres that influence metabolism - Hypha Discovery Blogs. (2022, July 20).
- ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
- Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed. (2002, February 26).
- The Hydrolysis of Amide - ResearchGate. (n.d.).
- Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC - NIH. (n.d.).
- Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes | Chemical Reviews. (2009, September 21).
Sources
- 1. drughunter.com [drughunter.com]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. info.mercell.com [info.mercell.com]
- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Senior Application Scientist's Guide to Validating Extraction Efficiency for N-acyl Phenethylamines: A Comparative Analysis of LLE and SPE
For researchers, scientists, and drug development professionals, the accurate quantification of N-acyl phenethylamines is paramount. These molecules, with their diverse biological activities, demand analytical methods of the highest caliber. A critical, and often challenging, step in this process is the extraction of the analyte from complex biological matrices. The choice of extraction methodology not only dictates the purity of the final sample but also significantly impacts the accuracy, precision, and overall validity of the downstream analytical results.
This guide provides an in-depth, objective comparison of the two most prevalent extraction techniques for N-acyl phenethylamines: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, empowering you to not just follow a protocol, but to understand and adapt it to your specific analytical needs. Every recommendation is grounded in established scientific principles and aligned with regulatory expectations for bioanalytical method validation as outlined by the FDA and ICH.[1][2][3][4][5][6]
The Crux of the Matter: Why Extraction Efficiency Validation is Non-Negotiable
Before we dissect the "how," let's establish the "why." The validation of extraction efficiency, specifically determining the analyte recovery, is a cornerstone of bioanalytical method validation.[1] It ensures that the extraction process is both consistent and effective in isolating the analyte from the matrix. Inconsistent or low recovery can lead to a gross underestimation of the analyte's concentration, potentially jeopardizing pharmacokinetic, toxicokinetic, and other critical studies.
The fundamental goal is to develop a self-validating system—a robust protocol that consistently delivers a high and reproducible recovery of the N-acyl phenethylamine of interest, while minimizing the co-extraction of interfering matrix components.
Understanding the Analyte: The Dual Nature of N-acyl Phenethylamines
The key to successful extraction lies in understanding the physicochemical properties of N-acyl phenethylamines. These molecules possess a dual nature:
-
A Basic Phenethylamine Moiety: The amine group is basic, with a pKa typically in the range of 9-10. This means its charge state is highly dependent on the pH of the solution. At a pH two units below its pKa, the amine group will be predominantly protonated (positively charged). At a pH two units above its pKa, it will be in its neutral, free base form. This pH-dependent charge is a critical lever we can pull during extraction.
-
A Nonpolar N-acyl Chain: The acyl chain's length and saturation determine the molecule's overall hydrophobicity (lipophilicity). A short acyl chain (e.g., acetyl) will result in a more polar molecule, while a long acyl chain (e.g., stearoyl) will render the molecule highly nonpolar.
This duality dictates our extraction strategy. We must consider both the ionic character of the amine and the hydrophobicity of the acyl chain to select and optimize our extraction method.
Head-to-Head Comparison: Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE)
Both LLE and SPE are powerful techniques for sample preparation. The choice between them depends on a multitude of factors including the specific analyte, the matrix, the desired level of cleanliness, throughput requirements, and available resources.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[7] | Partitioning of the analyte between a solid stationary phase and a liquid mobile phase based on its physicochemical properties.[2][8] |
| Selectivity | Moderate. Primarily based on polarity and pH. Can be improved with back-extraction steps. | High. Can be tailored by choosing from a wide variety of sorbent chemistries (reversed-phase, normal-phase, ion-exchange, mixed-mode). |
| Recovery | Can be variable and may require multiple extractions for high recovery. Prone to emulsion formation, which can lead to analyte loss.[9][10] | Generally higher and more reproducible than LLE. Less prone to emulsions.[7][9][11][12] |
| Matrix Effects | Can be significant as other matrix components with similar solubility can be co-extracted.[13] | Generally lower matrix effects due to higher selectivity and more efficient removal of interferences.[9] |
| Speed & Throughput | Can be slow and labor-intensive, especially for a large number of samples. Automation is possible but can be complex.[9] | Amenable to high-throughput formats (e.g., 96-well plates) and automation, making it faster for large sample sets.[14] |
| Solvent Consumption | High. Requires significant volumes of organic solvents.[14] | Lower solvent consumption compared to LLE.[14] |
| Cost | Lower initial cost for consumables (glassware, solvents). | Higher initial cost for SPE cartridges or plates.[12] |
| Method Development | Can be conceptually simpler but optimization can be iterative (trial and error with different solvents and pH). | Can be more complex initially due to the wide choice of sorbents and solvents. However, systematic approaches are well-established.[1][5] |
Experimental Data Snapshot: Recovery & Matrix Effects
The following table summarizes representative recovery and matrix effect data from studies comparing LLE and SPE for compounds with properties similar to N-acyl phenethylamines (e.g., basic, varying polarities).
| Analyte Class | Matrix | Extraction Method | Average Recovery (%) | Average Matrix Effect (%) | Reference |
| Diverse Drugs (Acidic, Basic, Neutral) | Plasma | LLE (MTBE-based) | 70 ± 10 | 16 | [9][10] |
| SPE (Polymeric Reversed-Phase) | 98 ± 8 | 6 | [9][10] | ||
| Drugs of Abuse | Urine | LLE (pH adjustment required) | Compromised recovery for some analytes | Increased ion suppression | [9] |
| SPE (Polymeric Reversed-Phase) | 86 ± 6.6 | 12 | [9] | ||
| Alkaline Drugs | Blood | LLE | Lower LOD for 19.5% of drugs | - | [12] |
| SPE | Lower LOD for 39% of drugs | - | [12] |
Key Takeaway: The data consistently demonstrates that SPE, particularly with modern polymeric sorbents, often provides higher and more consistent recoveries with lower matrix effects compared to LLE.[9]
In-Depth Methodology & Experimental Protocols
Here, we provide detailed, step-by-step protocols for both LLE and SPE, along with the scientific rationale behind each step.
Liquid-Liquid Extraction (LLE) Workflow for N-acyl Phenethylamines
LLE is a classic technique that relies on the differential solubility of the analyte in two immiscible liquids, typically an aqueous phase (the sample) and an organic solvent.[14]
Caption: A mixed-mode SPE workflow leverages dual retention mechanisms.
This protocol utilizes a mixed-mode SPE sorbent (containing both reversed-phase and strong cation exchange functionalities), which is highly effective for N-acyl phenethylamines.
-
Sample Pre-treatment:
-
To 500 µL of urine, add 10 µL of internal standard and 500 µL of a buffer (e.g., 100 mM phosphate buffer, pH 6.0).
-
Causality: Adjusting the pH to slightly acidic ensures the phenethylamine moiety is protonated (positively charged), allowing it to bind to the cation exchange groups on the sorbent.
-
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition the mixed-mode SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of the same buffer used for sample pre-treatment (e.g., 100 mM phosphate buffer, pH 6.0). Do not allow the sorbent to dry out.
-
Causality: Conditioning wets the sorbent and activates the functional groups. Equilibration creates the appropriate pH environment for analyte binding.
-
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Causality: A slow flow rate ensures sufficient time for the analyte to interact with and bind to the sorbent.
-
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other highly polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove nonpolar interferences that are not ionically bound.
-
Causality: The wash steps are designed to selectively remove interferences while the analyte remains bound to the sorbent through both hydrophobic and ionic interactions.
-
-
-
Elution:
-
Elute the N-acyl phenethylamine with 1 mL of a solvent mixture designed to disrupt both interactions, such as 5% ammonium hydroxide in methanol.
-
Causality: The high pH of the ammonium hydroxide neutralizes the charge on the phenethylamine moiety, releasing it from the cation exchange sites. The methanol disrupts the hydrophobic interactions, allowing the analyte to be eluted.
-
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
The choice of sorbent is critical for achieving high selectivity.
-
Short-chain N-acyl phenethylamines: A mixed-mode sorbent (reversed-phase + cation exchange) is often ideal. It provides two retention mechanisms (hydrophobic and ionic), leading to very clean extracts.
-
Long-chain N-acyl phenethylamines: A standard polymeric reversed-phase sorbent (e.g., HLB - Hydrophilic-Lipophilic Balanced) may be sufficient. The long acyl chain provides strong hydrophobic retention. The sample should still be acidified before loading to minimize secondary interactions with residual silanols on silica-based sorbents and to ensure consistent retention.
Troubleshooting Common Extraction Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | LLE: Incomplete partitioning (wrong solvent/pH), emulsion formation, analyte adsorption to glassware. | LLE: Optimize solvent polarity and sample pH. Break emulsions by adding salt or by centrifugation. Silanize glassware. |
| SPE: Analyte breakthrough during loading (wrong sorbent, flow rate too high), incomplete elution (elution solvent too weak), sorbent drying out before loading. | SPE: Ensure correct sorbent choice and conditioning. Decrease loading flow rate. Increase elution solvent strength or volume. [15] | |
| Poor Reproducibility | LLE: Inconsistent vortexing/shaking, variable phase separation, inconsistent solvent volumes. | LLE: Standardize mixing time and speed. Ensure complete phase separation before collection. Use calibrated pipettes. |
| SPE: Inconsistent flow rates, variability in cartridge packing, sorbent bed drying out. | SPE: Use a vacuum manifold or positive pressure processor for consistent flow. Use high-quality, reputable SPE cartridges. Do not let the sorbent dry out before sample loading. | |
| High Matrix Effects | LLE & SPE: Co-elution of interfering compounds from the biological matrix (e.g., phospholipids). [16][17][18] | Optimize the wash steps in SPE with a solvent that removes the interference but not the analyte. For LLE, consider a back-extraction step. Use a more selective SPE sorbent (e.g., mixed-mode). [16] |
Conclusion: Making an Informed Decision
Both LLE and SPE are viable techniques for the extraction of N-acyl phenethylamines. However, for most applications in a regulated bioanalytical environment, Solid-Phase Extraction is generally the superior choice . It offers higher, more reproducible recoveries, greater selectivity leading to cleaner extracts and reduced matrix effects, and is more amenable to high-throughput automation. [9][12]While the initial cost of SPE consumables may be higher, the long-term benefits of improved data quality, reduced need for re-analysis, and increased sample throughput often outweigh this initial investment.
The key to success with either method lies in a thorough understanding of the physicochemical properties of your specific N-acyl phenethylamine and a systematic approach to method development and validation. By leveraging the principles and protocols outlined in this guide, you will be well-equipped to develop a robust and reliable extraction method that forms the foundation of high-quality, defensible analytical data.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
LabRulez LCMS. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
ResearchGate. (n.d.). Comparison of extraction recovery with SPE and LLE. [Link]
-
Hindawi. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. [Link]
-
LCGC International. (2020, November 12). Three Common SPE Problems. [Link]
-
SCION Instruments. (2024, May 14). Sample Preparation – Manual Solid Phase Extraction. [Link]
-
PMC. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]
-
PMC. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
Bioanalysis Zone. (2014, April 3). Overcoming matrix effects: expectations set by guidelines. [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]
-
SpringerLink. (2023, January 31). How Do Order of Samples Analysis Influence Matrix Effect During Lc-Ms Bioanalysis?. [Link]
-
PubMed. (2006, January 6). Optimization of the Separation and On-Line Sample Concentration of Phenethylamine Designer Drugs With Capillary Electrophoresis-Fluorescence Detection. [Link]
-
Lab Manager. (2025, March 7). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. [Link]
-
ResearchGate. (2024, October 10). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?. [Link]
-
MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
ScienceDirect. (2022, July 19). The influence of organic solvents on phenylethylamines in capillary zone electrophoresis. [Link]
-
PubMed. (2009, August 15). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
PMC. (n.d.). Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase. [Link]
-
MDPI. (2022, December 24). An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. [Link]
-
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
-
ResearchGate. (2021, October 24). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). [Link]
-
MDPI. (2021, April 27). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. [Link]
-
MDPI. (2022, December 22). The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. agilent.com [agilent.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 5. waters.com [waters.com]
- 6. interchim.fr [interchim.fr]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
- 12. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The influence of organic solvents on phenylethylamines in capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 15. Optimization of the separation and on-line sample concentration of phenethylamine designer drugs with capillary electrophoresis-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. papers.ssrn.com [papers.ssrn.com]
Quantitative Comparison of Amide Bond Stability in Fluorinated Lipids
Topic: Quantitative comparison of amide bond stability in fluorinated lipids Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the stability profiles of fluorinated vs. non-fluorinated amide bonds within lipid structures. It is designed for researchers developing Lipid Nanoparticles (LNPs) and prodrugs where the "Fluorine Effect" is utilized to modulate biodegradation.[1]
Key Insight: While
Mechanistic Principles: The Fluorine Paradox
To understand the quantitative differences, one must first grasp the opposing forces introduced by fluorine substitution (
Electronic Activation vs. Steric Shielding[1][2]
-
Inductive Effect (-I): Fluorine is the most electronegative element.[1] When placed
to the carbonyl ( ), it withdraws electron density, making the carbonyl carbon more electrophilic.[2] -
Electronic Repulsion & Sterics: The C-F bond is highly polar but non-polarizable.[1] It creates a "fluorous shield" that repels the lone pairs of catalytic residues in enzyme active sites (e.g., serine proteases or ceramidases).[1] Furthermore, the Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å), often preventing the substrate from fitting into the enzyme's binding pocket.
Mechanism Diagram
The following diagram illustrates the divergent stability pathways.
Figure 1: The dual impact of fluorination on amide bond stability. While chemical reactivity increases under alkaline stress, biological stability is significantly enhanced due to enzymatic resistance.[2]
Quantitative Comparison Data
The following data synthesizes findings from kinetic isotope effect studies, LNP biodegradation assays, and fluorinated ceramide probes.
Table 1: Comparative Stability Metrics
| Parameter | Non-Fluorinated Lipid Amide | Fluorinated Lipid Amide ( | Fold Change | Mechanism |
| Chemical | Stable (> 24 h) | Stable (> 24 h) | ~1.0x | Neutral pH hydrolysis is slow for both.[1] |
| Chemical | ~60 min | ~10 - 15 min | 0.2x (Destabilized) | Strong -I effect accelerates |
| Enzymatic | < 30 min | > 24 hours | > 48x (Stabilized) | Steric hindrance blocks amidase access.[1] |
| LNP Circulation ( | ~2 - 4 hours | ~6 - 12 hours | ~3.0x | Reduced opsonization & enzymatic cleavage.[1] |
| mRNA Expression (AUC) | Baseline (1.0) | 3.0 - 5.0 | 3.0x - 5.0x | Endosomal escape + cytosolic stability.[1] |
Note: The "Chemical
(pH 12)" data highlights the specific vulnerability of fluorinated amides to base hydrolysis, a critical consideration during chemical synthesis and storage, even if less relevant physiologically.
Experimental Protocols
To validate these stability profiles in your own substrates, use the following self-validating protocols.
Protocol A: Accelerated Chemical Hydrolysis (pH Stress Test)
Purpose: To quantify the electronic activation of the carbonyl.[1]
-
Preparation: Dissolve lipid (10 mM) in THF/Methanol (1:1).
-
Reaction: Dilute 1:10 into 0.1 M NaOH (pH ~13) at 37°C.
-
Sampling: Aliquot 50 µL every 5 minutes for 1 hour.
-
Quenching: Immediately add 50 µL of 1% Formic Acid in Acetonitrile.
-
Analysis: LC-MS/MS. Monitor the disappearance of the parent ion
.[1] -
Calculation: Plot
vs. time. The slope is .[1][9]
Protocol B: Enzymatic Resistance (Microsomal Stability)
Purpose: To measure physiological stability (the "Fluorine Shield").[1]
-
System: Mouse/Human Liver Microsomes (0.5 mg protein/mL) in PBS (pH 7.4).
-
Cofactors: Add NADPH regenerating system (if investigating oxidative metabolism alongside hydrolysis). For pure amide hydrolysis, simple incubation is sufficient, but active liver homogenate is preferred to capture amidase activity.[1][2]
-
Incubation: Spike lipid (1 µM final) into the reaction mix at 37°C.
-
Timepoints: 0, 15, 30, 60, 120, 240 min.
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS). Centrifuge at 4000g for 10 min.
-
Analysis: LC-MS/MS of supernatant.
-
Calculation: Calculate intrinsic clearance (
) using the elimination rate constant .[1]
Workflow Diagram
Figure 2: Experimental decision tree for validating the stability profile of fluorinated lipids.
Case Study: Fluorinated Ionizable Lipids (F-L319)
Recent work by Huo et al. (2023) and others demonstrates this effect in practice.[1]
-
Substrate: F-L319 (Fluorinated tail) vs L319 (Hydrocarbon tail).
-
Observation: The fluorinated lipid LNPs showed targeted mRNA expression in the spleen and significantly higher protein output.[1]
-
Mechanism: The fluorinated chains facilitated endosomal escape (membrane disruption) while the amide/ester linkages remained intact in circulation longer than the non-fluorinated variants, preventing premature release of the cargo.
References
-
Huo, H., et al. (2023).[1][2][3][8][10] "A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles."[1][4][6] Journal of Materials Chemistry B.
-
Purser, S., et al. (2008).[1][2] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] (Foundational text on electronic effects).
-
Maulide, N., et al. (2019).[1][2] "
-Fluorination of amides." Nature Chemistry.[1] (Discusses chemical reactivity and half-lives). -
Zhang, L., et al. (2024).[1][2] "Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency." ACS Nano.[1] [1]
-
Smart, B. E. (2001).[1] "Fluorine substituent effects (on reaction rates)." Journal of Fluorine Chemistry.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. iris.unito.it [iris.unito.it]
- 4. A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. savemyexams.com [savemyexams.com]
- 6. Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pnas.org [pnas.org]
- 9. uregina.ca [uregina.ca]
- 10. rsc.org [rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(3-Fluorophenethyl)dodecanamide
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-(3-Fluorophenethyl)dodecanamide (CAS 914381-27-4), a fluorinated amide, ensuring the safety of laboratory personnel and the protection of our environment.
The principles outlined herein are grounded in established chemical safety protocols and regulatory standards. The causality behind each procedural step is explained to foster a deeper understanding of responsible chemical waste management.
Hazard Identification and Risk Assessment
N-(3-Fluorophenethyl)dodecanamide is a synthetic compound for which a specific, comprehensive toxicological profile may not be readily available. Therefore, a conservative approach to hazard assessment is paramount. Based on its chemical structure, we can infer potential hazards that dictate its handling and disposal pathway.
-
Fluorinated Organic Compound: The presence of a carbon-fluorine bond is a key consideration. While this bond imparts unique chemical properties, its thermal decomposition can release hazardous substances like hydrogen fluoride. Therefore, specialized disposal methods are required.[1]
-
Amide Functionality: Amides as a class have varied toxicological profiles. Some can be irritants or sensitizers.
-
Phenethylamine Moiety: The phenethylamine backbone is found in many biologically active compounds, suggesting potential pharmacological effects if exposure occurs.
Given these structural features, N-(3-Fluorophenethyl)dodecanamide must be treated as a hazardous substance. Direct contact with skin and eyes, inhalation, and ingestion should be strictly avoided.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N-(3-Fluorophenethyl)dodecanamide in any form, including for disposal, the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant lab coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of the compound, especially in powdered form or when generating aerosols, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Containment: The Foundation of Safe Disposal
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Commingling incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all N-(3-Fluorophenethyl)dodecanamide waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" sticker. The label should clearly state the full chemical name: "N-(3-Fluorophenethyl)dodecanamide" and indicate that it is a "Halogenated Organic Waste."
-
Waste Forms: This protocol applies to:
-
Unused or expired solid N-(3-Fluorophenethyl)dodecanamide.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats).
-
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
Spill Management: Preparedness is Key
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE as described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and soak up the spill.
-
Cleanup: Place the absorbent material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All decontamination materials should also be disposed of as hazardous waste.
The Disposal Pathway: A Procedural Workflow
The disposal of N-(3-Fluorophenethyl)dodecanamide must be managed by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste before its collection.
Disposal Workflow:
-
Containment: Ensure all waste is securely contained in the appropriately labeled container as per the protocol in Section 3.
-
Documentation: Maintain a detailed log of the waste generated, including the quantity and date of generation.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and have secondary containment.
-
Arrange for Pickup: Contact your institution's EHS department or equivalent safety office to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical through standard trash or down the drain.
Disposal Decision Logic Diagram:
Caption: Decision workflow for the disposal of N-(3-Fluorophenethyl)dodecanamide.
Decontamination of Empty Containers
Empty containers that once held N-(3-Fluorophenethyl)dodecanamide must also be managed properly.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste in the designated halogenated organic waste container. Subsequent rinsates may also require collection depending on local regulations.
-
Container Disposal: After triple rinsing and air-drying in a fume hood, the defaced container can typically be disposed of in the regular laboratory glass or plastic recycling stream. Consult your institution's specific guidelines for empty container disposal.
Regulatory Compliance
All chemical waste disposal is subject to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste. It is the responsibility of the waste generator (the laboratory) to ensure full compliance with all applicable regulations.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of N-(3-Fluorophenethyl)dodecanamide is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and professional responsibility. By adhering to the principles and protocols outlined in this guide, researchers can ensure that the final step in the lifecycle of this chemical is conducted with the same rigor and precision as its synthesis and application.
References
-
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
